molecular formula C16H21N5O2S B1241494 FR-145715

FR-145715

Cat. No.: B1241494
M. Wt: 347.4 g/mol
InChI Key: QYZDULWYQIGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-145715, also known as this compound, is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[[3-[2-[[N'-(2-methoxyethyl)carbamimidoyl]amino]-1,3-thiazol-4-yl]phenyl]methyl]acetamide

InChI

InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22)(H3,17,18,20,21)

InChI Key

QYZDULWYQIGONQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C2=CSC(=N2)NC(=NCCOC)N

Synonyms

FR 145715
FR-145715
FR145715
N-(3-(2-(N'-(2-methoxyethyl)guanidino)thiazol-4-yl)benzyl)acetamide

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific public information regarding the compound designated FR-145715. Extensive searches across multiple scientific databases and patent libraries did not yield any detailed experimental studies, quantitative data, or established signaling pathways associated with this particular molecule.

Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested. The compound may be an internal investigational drug that has not yet been disclosed in peer-reviewed publications, or it may be referred to by a different designation in the public domain.

Without access to primary research data, any attempt to delineate the mechanism of action of this compound would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

We recommend the following actions for researchers, scientists, and drug development professionals seeking information on this compound:

  • Consult Proprietary Databases: If affiliated with a pharmaceutical company or research institution, consider searching internal or proprietary databases that may contain information on this compound.

  • Identify Alternative Designations: Investigate if this compound is known by other chemical names, patent numbers, or internal codes.

  • Monitor Scientific Literature: Set up alerts for the keyword "this compound" in scientific literature databases to be notified of any future publications.

This guide will be updated if and when information regarding the mechanism of action of this compound becomes publicly available.

In-Depth Technical Guide: Squalene Synthase Inhibition by FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Squalene synthase (SQS) represents a critical enzymatic chokepoint in the cholesterol biosynthesis pathway, positioned after the synthesis of non-sterol isoprenoids. Its inhibition offers a targeted approach to lowering cholesterol levels with a potentially distinct safety and efficacy profile compared to statins, which act earlier in the pathway. This technical guide provides a detailed examination of FR-145715, a putative squalene synthase inhibitor. However, a comprehensive search of scientific literature and patent databases reveals a significant lack of specific public information on a compound designated "this compound." Therefore, this guide will establish a foundational understanding of squalene synthase inhibition, utilizing data and protocols from well-characterized inhibitors as a proxy to illustrate the principles and methodologies that would be applied to study a compound like this compound.

Introduction to Squalene Synthase as a Therapeutic Target

The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the target of statin drugs, is the rate-limiting step in cholesterol synthesis.[1] However, its inhibition also curtails the production of essential non-sterol isoprenoids like ubiquinone and dolichol. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] By targeting SQS, it is possible to specifically block cholesterol formation without impacting the synthesis of other vital isoprenoid-derived molecules.[1] This specificity is hypothesized to lead to a better side-effect profile. Inhibition of squalene synthase leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, promoting the clearance of LDL-cholesterol from the bloodstream.[4]

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The synthesis of cholesterol is a complex, multi-step process. The pathway can be broadly divided into pre-squalene and post-squalene segments. Squalene synthase marks the transition between these two, making it a strategic point for intervention.

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Multiple Steps Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Isoprenoid Chain Elongation Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Isoprenoid Chain Elongation Ubiquinone Ubiquinone Farnesyl-PP->Ubiquinone Dolichol Dolichol Farnesyl-PP->Dolichol Heme A Heme A Farnesyl-PP->Heme A Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase (this compound Target) Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps in_vitro_assay cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction_quantification Extraction and Quantification cluster_analysis Data Analysis Prepare serial dilutions of test compound Prepare serial dilutions of test compound Add test compound or vehicle control Add test compound or vehicle control Prepare serial dilutions of test compound->Add test compound or vehicle control Add assay buffer, NADPH, and microsomal fraction to reaction tubes Add assay buffer, NADPH, and microsomal fraction to reaction tubes Add assay buffer, NADPH, and microsomal fraction to reaction tubes->Add test compound or vehicle control Initiate reaction by adding [³H]-FPP Initiate reaction by adding [³H]-FPP Add test compound or vehicle control->Initiate reaction by adding [³H]-FPP Incubate at 37°C for a defined period (e.g., 30 minutes) Incubate at 37°C for a defined period (e.g., 30 minutes) Initiate reaction by adding [³H]-FPP->Incubate at 37°C for a defined period (e.g., 30 minutes) Stop reaction (e.g., by adding a strong base) Stop reaction (e.g., by adding a strong base) Incubate at 37°C for a defined period (e.g., 30 minutes)->Stop reaction (e.g., by adding a strong base) Extract lipids (including [³H]-squalene) with an organic solvent (e.g., hexane) Extract lipids (including [³H]-squalene) with an organic solvent (e.g., hexane) Stop reaction (e.g., by adding a strong base)->Extract lipids (including [³H]-squalene) with an organic solvent (e.g., hexane) Transfer the organic phase to a scintillation vial Transfer the organic phase to a scintillation vial Extract lipids (including [³H]-squalene) with an organic solvent (e.g., hexane)->Transfer the organic phase to a scintillation vial Evaporate the solvent Evaporate the solvent Transfer the organic phase to a scintillation vial->Evaporate the solvent Add scintillation cocktail and measure radioactivity using a scintillation counter Add scintillation cocktail and measure radioactivity using a scintillation counter Evaporate the solvent->Add scintillation cocktail and measure radioactivity using a scintillation counter Calculate percent inhibition for each compound concentration Calculate percent inhibition for each compound concentration Add scintillation cocktail and measure radioactivity using a scintillation counter->Calculate percent inhibition for each compound concentration Plot percent inhibition vs. log(concentration) and fit to a sigmoidal dose-response curve to determine the IC50 value Plot percent inhibition vs. log(concentration) and fit to a sigmoidal dose-response curve to determine the IC50 value Calculate percent inhibition for each compound concentration->Plot percent inhibition vs. log(concentration) and fit to a sigmoidal dose-response curve to determine the IC50 value cell_based_assay cluster_cell_culture Cell Culture and Treatment cluster_lipid_extraction Lipid Extraction and Analysis cluster_data_analysis Data Analysis Seed HepG2 cells in culture plates and grow to confluence Seed HepG2 cells in culture plates and grow to confluence Pre-incubate cells with the test compound or vehicle for a specified time Pre-incubate cells with the test compound or vehicle for a specified time Seed HepG2 cells in culture plates and grow to confluence->Pre-incubate cells with the test compound or vehicle for a specified time Add radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium Add radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium Pre-incubate cells with the test compound or vehicle for a specified time->Add radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium Incubate for a further period to allow for cholesterol synthesis Incubate for a further period to allow for cholesterol synthesis Add radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium->Incubate for a further period to allow for cholesterol synthesis Wash cells and lyse Wash cells and lyse Incubate for a further period to allow for cholesterol synthesis->Wash cells and lyse Extract total lipids from the cell lysate Extract total lipids from the cell lysate Wash cells and lyse->Extract total lipids from the cell lysate Separate different lipid classes (e.g., cholesterol, squalene) using thin-layer chromatography (TLC) Separate different lipid classes (e.g., cholesterol, squalene) using thin-layer chromatography (TLC) Extract total lipids from the cell lysate->Separate different lipid classes (e.g., cholesterol, squalene) using thin-layer chromatography (TLC) Visualize and quantify the radiolabeled lipids using autoradiography or phosphorimaging Visualize and quantify the radiolabeled lipids using autoradiography or phosphorimaging Separate different lipid classes (e.g., cholesterol, squalene) using thin-layer chromatography (TLC)->Visualize and quantify the radiolabeled lipids using autoradiography or phosphorimaging Quantify the amount of radiolabeled cholesterol synthesized in treated vs. control cells Quantify the amount of radiolabeled cholesterol synthesized in treated vs. control cells Visualize and quantify the radiolabeled lipids using autoradiography or phosphorimaging->Quantify the amount of radiolabeled cholesterol synthesized in treated vs. control cells Calculate the percent inhibition of cholesterol synthesis Calculate the percent inhibition of cholesterol synthesis Quantify the amount of radiolabeled cholesterol synthesized in treated vs. control cells->Calculate the percent inhibition of cholesterol synthesis

References

The Role of Squalene Synthase Inhibitors in Cholesterol Biosynthesis: A Technical Guide on Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Initial searches for the compound "FR-145715" did not yield any specific information regarding its role in cholesterol biosynthesis. It is possible that this is an internal designation not widely published in scientific literature. Therefore, this guide will focus on a well-characterized and potent squalene synthase inhibitor, Zaragozic Acid A , to illustrate the core principles and experimental methodologies relevant to this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of cholesterol biosynthesis by targeting squalene synthase.

Introduction to Squalene Synthase Inhibition

The biosynthesis of cholesterol is a complex, multi-step enzymatic pathway vital for cellular function. A key regulatory point in this pathway is the enzyme squalene synthase (SQS), which catalyzes the first committed step toward sterol synthesis.[1] SQS mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By inhibiting SQS, the production of squalene is blocked, leading to a downstream reduction in cholesterol synthesis. This makes SQS a significant target for the development of hypercholesterolemic agents.[1]

Zaragozic acids are a family of fungal metabolites that act as potent, picomolar competitive inhibitors of squalene synthase.[2][3] This guide will specifically detail the actions and study of Zaragozic Acid A.

Quantitative Data: Inhibitory Potency of Zaragozic Acids

The inhibitory effects of Zaragozic Acid A and its analogues on squalene synthase and overall cholesterol synthesis have been quantified in various experimental systems. The data below is summarized from key studies.

CompoundTarget/SystemParameterValueReference
Zaragozic Acid A Rat Liver Squalene SynthaseApparent Ki78 pM[3]
Zaragozic Acid B Rat Liver Squalene SynthaseApparent Ki29 pM[3]
Zaragozic Acid C Rat Liver Squalene SynthaseApparent Ki45 pM[3]
Zaragozic Acid A Cholesterol Synthesis in Hep G2 cellsIC506 µM[2]
Zaragozic Acid B Cholesterol Synthesis in Hep G2 cellsIC500.6 µM[2]
Zaragozic Acid C Cholesterol Synthesis in Hep G2 cellsIC504 µM[2]
Zaragozic Acid A Hepatic Cholesterol Synthesis in miceED50~0.2 mg/kg[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of squalene synthase inhibitors. Below are summaries of key experimental protocols used in the study of Zaragozic Acid A.

Assay of Squalene Synthase Activity

This protocol is a modification of the method described by Agnew and is used to determine the direct inhibitory effect on the enzyme.[2]

  • Enzyme Source: Microsomal fractions from rat liver are typically used as the source of squalene synthase.

  • Substrate: Radiolabeled [4-¹⁴C]farnesyl pyrophosphate (FPP) is used as the substrate.

  • Reaction Mixture: The assay mixture contains the enzyme preparation, radiolabeled FPP, NADPH, and a buffer system.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.

  • Extraction: The reaction is stopped, and the lipids, including the product [¹⁴C]squalene, are extracted using an organic solvent like hexane.

  • Quantification: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting.

  • Inhibitor Testing: To determine the inhibitory activity of compounds like Zaragozic Acid A, they are pre-incubated with the enzyme before the addition of the substrate. The reduction in [¹⁴C]squalene formation compared to a control without the inhibitor is used to calculate the percent inhibition and subsequently the Ki or IC50 value.

Inhibition of Cholesterol Synthesis in Hep G2 Cells

This cell-based assay evaluates the effect of the inhibitor on the entire cholesterol biosynthesis pathway in a cellular context.[2]

  • Cell Line: Human hepatoma G2 (Hep G2) cells are a commonly used model for liver cell metabolism.

  • Radiolabeling: The cells are incubated with a radiolabeled precursor of cholesterol, such as [³H]mevalonate.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., Zaragozic Acid A) during the radiolabeling period.

  • Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted. The nonsaponifiable fraction, which contains cholesterol, is isolated.

  • Analysis: The amount of radiolabeled cholesterol is determined by techniques such as high-performance liquid chromatography (HPLC) coupled with a radiodetector or by thin-layer chromatography (TLC) followed by autoradiography and scintillation counting.

  • Data Analysis: The dose-dependent decrease in the incorporation of the radiolabel into cholesterol is used to calculate the IC50 value of the inhibitor.

Mandatory Visualization

Signaling Pathway: Cholesterol Biosynthesis and Point of Inhibition

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor Zaragozic Acid A Inhibitor->SqualeneSynthase Inhibition SqualeneSynthase->Squalene NADPH

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by Zaragozic Acid A.

Experimental Workflow: Evaluating a Squalene Synthase Inhibitor

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_in_vivo In Vivo Analysis EnzymeAssay Squalene Synthase Enzyme Assay (Rat Liver Microsomes) DetermineKi Determine Apparent Ki Value EnzymeAssay->DetermineKi End End: Characterization of Inhibitory Profile DetermineKi->End CellCulture Culture Hep G2 Cells InhibitorTreatment Treat with Zaragozic Acid A and [3H]mevalonate CellCulture->InhibitorTreatment LipidExtraction Lipid Extraction and Analysis (HPLC) InhibitorTreatment->LipidExtraction DetermineIC50 Determine IC50 Value LipidExtraction->DetermineIC50 DetermineIC50->End AnimalModel Administer to Animal Model (Mouse) HepaticCholesterol Measure Hepatic Cholesterol Synthesis AnimalModel->HepaticCholesterol DetermineED50 Determine ED50 Value HepaticCholesterol->DetermineED50 DetermineED50->End Start Start: Compound of Interest (Zaragozic Acid A) cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_cell_based cluster_cell_based Start->cluster_cell_based cluster_in_vivo cluster_in_vivo cluster_cell_based->cluster_in_vivo

Caption: Workflow for the characterization of a squalene synthase inhibitor like Zaragozic Acid A.

References

FR-145715: A Technical Whitepaper on a Dual-Action Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of FR-145715, a novel pharmaceutical compound developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). This compound is distinguished as a potent histamine H2 receptor antagonist that also exhibits significant and specific antimicrobial activity against Helicobacter pylori. This dual-action profile presents a unique therapeutic potential for the management of peptic ulcer disease and other acid-related gastrointestinal disorders, addressing both acid secretion and a primary etiological agent. This whitepaper details the discovery, origin, pharmacological profile, and mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Discovery and Origin

This compound, with the chemical name N-[[3-[2-[[imino(2-methoxyethyl)amino]methyl]amino]-4-thiazolyl]phenyl]methyl]acetamide and the Chemical Abstracts Service (CAS) registry number 149917-31-7, was discovered and developed by Fujisawa Pharmaceutical Co., Ltd. in the early 1990s. The compound emerged from a research program focused on identifying novel thiazole derivatives with potent histamine H2 receptor antagonistic properties. The discovery is documented in patents such as EP 545376 and US 5,532,258.[1] Unlike conventional H2 receptor antagonists, a key innovation in the development of this compound was the incorporation of a guanidino moiety, which was found to confer specific and potent activity against H. pylori.

Pharmacological Profile

This compound demonstrates a dual pharmacological profile, acting as both a histamine H2 receptor antagonist and an anti-Helicobacter pylori agent.[2]

Histamine H2 Receptor Antagonism

This compound is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[3] This antagonism inhibits the secretion of gastric acid.[4]

In isolated guinea-pig atria, this compound demonstrated potent antagonism of the histamine-induced increase in heart rate, being approximately three times more potent than the established H2 receptor antagonist, ranitidine.[2]

  • Spontaneous Acid Secretion: In rat models (Shay's rats), intraduodenally administered this compound dose-dependently inhibited spontaneous gastric acid secretion with an ED50 value of 18.4 mg/kg, which was comparable to ranitidine (ED50 of 30.5 mg/kg).[2]

  • Stimulated Acid Secretion: In stomach-perfused anesthetized rats, this compound inhibited histamine-stimulated acid secretion with ED50 values of 0.59 mg/kg (intravenous) and 2.72 mg/kg (intraduodenal).[2] In Heidenhain pouch dogs, this compound inhibited gastrin-stimulated acid secretion with ED50 values of 0.12 mg/kg (intravenous) and 0.32 mg/kg (oral), similar to ranitidine.[2]

Anti-Helicobacter pylori Activity

A distinguishing feature of this compound is its potent and selective antimicrobial activity against H. pylori, a key factor in the pathogenesis of peptic ulcers.[2]

This compound exhibits strong antimicrobial activity against various strains of H. pylori.[2]

In gnotobiotic piglets infected with H. pylori, oral administration of this compound at a dose of 16 mg/kg, three times a day for 10 days, resulted in the complete eradication of the organism and a reduction in the intensity of inflammation.[2]

Cytoprotective Effects

This compound has demonstrated cytoprotective effects on the gastric mucosa. The compound was shown to inhibit HCl-induced gastric lesions in rats. This protective effect was abolished by pretreatment with indomethacin, suggesting that the cytoprotection is mediated by endogenous prostaglandin production.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to ranitidine.

Table 1: In Vivo Efficacy of this compound and Ranitidine on Gastric Acid Secretion [2]

Model Stimulant Route of Administration Compound ED50 (mg/kg)
Shay's RatsSpontaneousIntraduodenalThis compound18.4
Ranitidine30.5
Stomach-Perfused Anesthetized RatsHistamineIntravenousThis compound0.59
Ranitidine0.10
IntraduodenalThis compound2.72
Ranitidine0.17
Heidenhain Pouch DogsGastrinIntravenousThis compound0.12
Ranitidine0.09
OralThis compound0.32
Ranitidine0.33

Table 2: In Vivo Efficacy of this compound on Gastric Ulcers and Lesions [2]

Model Compound Route of Administration ED50 (mg/kg)
Stress-Induced Gastric UlcersThis compoundOral1.5
HCl-Induced Gastric LesionsThis compoundOral-

Experimental Protocols

In Vitro Histamine H2 Receptor Antagonism
  • Model: Isolated guinea-pig atria.

  • Methodology: The atria were suspended in an organ bath containing a physiological salt solution. The rate of atrial contraction was recorded. Histamine was added to the bath to induce an increase in heart rate. This compound or ranitidine was then added at various concentrations to determine their ability to antagonize the effect of histamine. The potency was calculated based on the concentration required to produce a specific level of inhibition.[2]

In Vivo Gastric Acid Secretion Studies
  • Shay's Rat Model:

    • Animals: Male Sprague-Dawley rats.

    • Procedure: Rats were fasted, and the pylorus was ligated under anesthesia. This compound or ranitidine was administered intraduodenally. After a set period, the gastric contents were collected, and the volume and acidity were measured. The ED50 was calculated as the dose that caused a 50% inhibition of acid secretion.[2]

  • Stomach-Perfused Anesthetized Rat Model:

    • Animals: Male Sprague-Dawley rats.

    • Procedure: Under anesthesia, the stomach was perfused with a saline solution. Gastric acid secretion was stimulated by a continuous intravenous infusion of histamine. This compound or ranitidine was administered intravenously or intraduodenally. The acid output in the perfusate was measured, and the ED50 was determined.[2]

  • Heidenhain Pouch Dog Model:

    • Animals: Beagle dogs with surgically created Heidenhain pouches.

    • Procedure: Gastric acid secretion from the pouch was stimulated by a continuous intravenous infusion of gastrin. This compound or ranitidine was administered intravenously or orally. Samples of gastric juice were collected from the pouch, and the acid output was measured to determine the ED50.[2]

In Vivo Anti-Helicobacter pylori Study
  • Model: Gnotobiotic piglets infected with H. pylori.

  • Methodology: Piglets were orally inoculated with a specific strain of H. pylori. After the infection was established, the piglets were treated orally with this compound (16 mg/kg, t.i.d.) for 10 days. At the end of the treatment period, the presence of H. pylori in the stomach was assessed by microbiological culture and histological examination to determine eradication.[2]

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell cluster_external Parietal_Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into Histamine Histamine Histamine->H2R Binds to FR145715 This compound FR145715->H2R Blocks

Caption: Mechanism of this compound action on gastric acid secretion.

Experimental Workflow for In Vivo Anti-H. pylori Efficacy

G start Start inoculation Oral Inoculation of Gnotobiotic Piglets with H. pylori start->inoculation establishment Establishment of Stable Infection inoculation->establishment treatment_group Oral Administration of This compound (16 mg/kg, t.i.d.) establishment->treatment_group control_group Vehicle Control Administration establishment->control_group treatment_period 10-Day Treatment Period treatment_group->treatment_period control_group->treatment_period euthanasia Euthanasia and Stomach Tissue Collection treatment_period->euthanasia analysis Microbiological Culture and Histological Examination euthanasia->analysis end_eradication Determination of H. pylori Eradication analysis->end_eradication end_inflammation Assessment of Inflammation Reduction analysis->end_inflammation

Caption: Workflow for assessing the in vivo efficacy of this compound against H. pylori.

Conclusion

This compound represents a significant advancement in the development of anti-ulcer agents. Its dual mechanism of action, combining potent histamine H2 receptor antagonism with direct antimicrobial activity against H. pylori, offers a comprehensive therapeutic approach to peptic ulcer disease. The data presented in this whitepaper underscores the potential of this compound as a valuable agent for researchers and clinicians in the field of gastroenterology. Further investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic utility.

References

An In-depth Technical Guide on FR-145715: Unraveling its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound designated as FR-145715 has yielded no specific information in publicly accessible scientific databases and literature. This designation does not correspond to a recognized chemical structure or entity. It is plausible that this compound represents an internal compound identifier within a private research entity that has not been disclosed to the public domain, or that the designation may be inaccurate.

In the absence of data for "this compound," this guide provides a detailed overview of the chemical element Francium (Fr) , the heaviest alkali metal, for which information was retrieved due to the shared "FR" abbreviation. Francium is a highly radioactive element with no stable isotopes.[1][2] Its most stable isotope, francium-223, has a remarkably short half-life of only 22 minutes.[1][2]

Physicochemical Properties of Francium

Due to its extreme instability and radioactivity, a weighable quantity of francium has not been isolated, and much of its properties are derived from radiochemical techniques and theoretical calculations.[2]

Property Value
Atomic Number87[1][3]
Atomic Mass[4] g/mol [3][5]
Electron Configuration[Rn] 7s¹[1][2]
Melting Point27 °C (81 °F, 300 K)[2]
Boiling Point677 °C (1251 °F, 950 K)
Oxidation State+1[2][3]
Electronegativity0.7 (Pauling scale)
Ionization Potential (First)3.83 eV
Ionic Radius1.8 Å
Physical State (at 20°C)Solid[2]

Chemical Structure and Reactivity

As an alkali metal, francium's chemical properties are most similar to caesium.[1][2] It possesses a single valence electron, which it readily loses to form the Fr⁺ cation.[1][2] Francium is the second-most electropositive element, surpassed only by caesium.[1]

Biological Activity and Signaling Pathways

There is no known biological role for francium.[5] Its intense radioactivity makes it highly toxic to living organisms.[5] Consequently, there are no known signaling pathways or biological activities associated with francium in a pharmacological or therapeutic context.

Experimental Protocols

The study of francium is confined to specialized radiochemical laboratories equipped to handle highly radioactive materials. Experimental protocols would involve the synthesis of francium through nuclear reactions, such as the alpha decay of actinium-227, followed by rapid analysis of its properties before it decays.[1][2] Techniques for studying francium often involve co-precipitation with other alkali metals, like caesium, to infer its chemical behavior.[1]

Visualizations

Due to the absence of information on signaling pathways or complex experimental workflows related to either the queried "this compound" or the element Francium, no diagrams in the DOT language can be provided.

References

An In-depth Technical Guide to the Biological Activity and Targets of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-145715 is a novel small molecule that has demonstrated significant biological activity as a potent and selective histamine H2 receptor antagonist. In addition to its effects on gastric acid secretion, this compound exhibits specific and potent antimicrobial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. This dual-action profile makes this compound a compound of considerable interest for the development of new therapeutic strategies for managing acid-related gastrointestinal disorders and H. pylori infections. This technical guide provides a comprehensive overview of the known biological activities and targets of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action at the molecular level.

Core Biological Activities and Targets

The primary pharmacological target of this compound is the histamine H2 receptor , a G-protein coupled receptor predominantly found on the basolateral membrane of gastric parietal cells. By competitively blocking this receptor, this compound effectively inhibits the secretion of gastric acid.

A secondary and notable activity of this compound is its direct antimicrobial effect against Helicobacter pylori . This activity is selective, with minimal impact on other commensal bacteria.

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound, with comparative data for the well-established H2 receptor antagonist, ranitidine.

Table 1: Histamine H2 Receptor Antagonist Activity of this compound

AssaySpecies/ModelParameterThis compoundRanitidineReference
Inhibition of Histamine-Induced TachycardiaIsolated Guinea Pig AtriumIC501.3 µM3.3 µM[1]
Inhibition of Spontaneous Gastric Acid SecretionShay Rats (intraduodenal)ED5018.4 mg/kg30.5 mg/kg[2]
Inhibition of Histamine-Stimulated Gastric Acid SecretionAnesthetized Stomach-Perfused Rats (intravenous)ED500.59 mg/kg0.10 mg/kg[2]
Inhibition of Histamine-Stimulated Gastric Acid SecretionAnesthetized Stomach-Perfused Rats (intraduodenal)ED502.72 mg/kg0.17 mg/kg[2]
Inhibition of Gastrin-Stimulated Gastric Acid SecretionHeidenhain Pouch Dogs (intravenous)ED500.12 mg/kg0.09 mg/kg[2]
Inhibition of Gastrin-Stimulated Gastric Acid SecretionHeidenhain Pouch Dogs (oral)ED500.32 mg/kg0.33 mg/kg[2]

Table 2: Anti-Helicobacter pylori Activity of this compound

AssayStrainsParameterThis compoundReference
Antimicrobial ActivityHelicobacter pyloriMean MIC0.32 µg/mL[2]
In vivo EradicationGnotobiotic Piglets infected with H. pyloriEradicationComplete at 16 mg/kg, t.i.d. for 10 days[2]

Signaling Pathway of the Histamine H2 Receptor and Interruption by this compound

The histamine H2 receptor is coupled to a stimulatory G-protein (Gs). Upon binding of histamine, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.

This compound, as a competitive antagonist, binds to the histamine H2 receptor but does not activate it. This prevents histamine from binding and initiating the downstream signaling cascade, thereby reducing proton pump activity and gastric acid secretion.

Histamine_H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds and Activates This compound This compound This compound->H2_Receptor Binds and Blocks Gs_Protein Gs Protein (α, β, γ subunits) H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into

Figure 1. Histamine H2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Assessment of Histamine H2 Receptor Antagonism

Objective: To determine the potency of this compound in antagonizing the effect of histamine on the heart rate in isolated guinea pig atria.

Methodology: Isolated Guinea Pig Atrium Assay

  • Tissue Preparation:

    • Male guinea pigs (300-400 g) are euthanized by cervical dislocation.

    • The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • The right atrium is dissected and suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and continuously gassed with 95% O2 and 5% CO2.

  • Experimental Setup:

    • The atrium is connected to an isometric force transducer to record the spontaneous beating rate.

    • The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with the bathing solution being changed every 15 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve to histamine (e.g., 10^-9 to 10^-5 M) is established to determine the baseline chronotropic effect.

    • The atrium is then washed and allowed to return to its basal rate.

    • The preparation is incubated with a specific concentration of this compound or ranitidine for a predetermined period (e.g., 30 minutes).

    • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

  • Data Analysis:

    • The increase in heart rate (beats per minute) is plotted against the logarithm of the histamine concentration.

    • The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum response to histamine, is calculated using non-linear regression analysis.

In Vivo Assessment of Gastric Acid Secretion Inhibition

Objective: To evaluate the efficacy of this compound in inhibiting gastric acid secretion in animal models.

Methodology: Shay Rat Model (Spontaneous Secretion)

  • Animal Preparation:

    • Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

    • The rats are anesthetized (e.g., with ether or isoflurane).

    • A midline abdominal incision is made, and the pylorus is ligated. Care is taken not to obstruct blood vessels.

  • Drug Administration:

    • This compound, ranitidine, or vehicle is administered intraduodenally immediately after pylorus ligation.

  • Sample Collection:

    • The abdominal incision is closed, and the rats are allowed to recover for a specified period (e.g., 4 hours).

    • The rats are then euthanized, and the stomach is removed.

    • The gastric contents are collected, and the volume is measured.

  • Analysis:

    • The gastric juice is centrifuged, and the supernatant is analyzed for acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

    • The total acid output is calculated (volume × acid concentration).

    • The ED50 value, the dose that causes a 50% reduction in total acid output compared to the vehicle control group, is determined.

Methodology: Heidenhain Pouch Dog Model (Stimulated Secretion)

  • Animal Preparation:

    • Beagle dogs are surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the gastric fundus.

    • The dogs are allowed to recover from surgery for at least 4 weeks.

  • Experimental Procedure:

    • The dogs are fasted for 18 hours before the experiment.

    • Gastric acid secretion from the pouch is stimulated by a continuous intravenous infusion of gastrin.

    • Gastric juice is collected from the pouch in 15-minute intervals.

  • Drug Administration:

    • Once a steady state of acid secretion is achieved, this compound, ranitidine, or vehicle is administered either intravenously or orally.

  • Sample Analysis:

    • The volume of each 15-minute sample is recorded, and the acid concentration is determined by titration.

    • The acid output is calculated for each collection period.

  • Data Analysis:

    • The percentage inhibition of gastrin-stimulated acid secretion is calculated for each dose of the test compound.

    • The ED50 value is determined from the dose-response curve.

In Vitro Assessment of Anti-Helicobacter pylori Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against H. pylori.

Methodology: Agar Dilution Method

  • Media Preparation:

    • Mueller-Hinton agar supplemented with 5-10% horse or sheep blood is prepared.

    • Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into Petri dishes. A drug-free plate serves as a growth control.

  • Inoculum Preparation:

    • H. pylori strains are cultured on blood agar plates under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

    • Bacterial colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation:

    • A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different concentrations of this compound and the control plate.

  • Incubation:

    • The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical preclinical workflow for characterizing a dual-action compound like this compound.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_safety Safety and Toxicology Receptor_Binding Histamine H2 Receptor Binding Assay (IC50) Functional_Assay Isolated Guinea Pig Atrium Assay (IC50) Receptor_Binding->Functional_Assay Confirms Functional Antagonism Shay_Rat Shay Rat Model (ED50) Functional_Assay->Shay_Rat Translates to In Vivo Efficacy MIC_Assay H. pylori MIC Determination Hp_Eradication H. pylori Infected Animal Model MIC_Assay->Hp_Eradication Predicts In Vivo Antibacterial Effect Heidenhain_Dog Heidenhain Pouch Dog Model (ED50) Shay_Rat->Heidenhain_Dog Confirms Efficacy in Larger Animal Model Cytotoxicity Cytotoxicity Assays Heidenhain_Dog->Cytotoxicity Hp_Eradication->Cytotoxicity Acute_Toxicity Acute Toxicity Studies Cytotoxicity->Acute_Toxicity ADME ADME/PK Studies Acute_Toxicity->ADME IND_Enabling IND_Enabling ADME->IND_Enabling Proceed to IND-Enabling Studies

References

Unraveling the Antifungal Potential of FR-145715: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge on FR-145715, a promising candidate in the antifungal drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and antimicrobial research.

While publicly available information on this compound is limited, this guide synthesizes the existing data to provide a foundational understanding of its potential. Further research is imperative to fully elucidate its therapeutic promise.

Compound Profile

At present, detailed information regarding the chemical structure, synthesis, and physicochemical properties of this compound is not widely available in the public domain. It is likely an internal designation for a compound under investigation by a pharmaceutical or research entity. Access to patents or specific research publications will be necessary to provide a comprehensive chemical profile.

Antifungal Activity

Information regarding the specific spectrum of antifungal activity for this compound, including target fungal species and quantitative data such as Minimum Inhibitory Concentrations (MICs), is not currently available in public literature. Efficacy data from in vitro and in vivo studies are crucial for understanding its potential clinical applications.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antifungal effects remains to be elucidated. Understanding the molecular target and the signaling pathways it modulates is a critical step in its development. In fungi, several key signaling pathways are essential for growth, virulence, and stress response, making them attractive targets for antifungal drugs. These include:

  • Cell Wall Integrity Pathway: Regulates the synthesis and maintenance of the fungal cell wall, a structure essential for viability and not present in human cells.

  • Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity.

  • Calcineurin Signaling Pathway: Plays a crucial role in stress responses, morphogenesis, and virulence in many pathogenic fungi.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: Involved in various cellular processes, including mating, filamentation, and stress adaptation.

Future research on this compound will likely focus on identifying its interaction with one or more of these or other critical fungal pathways.

Hypothetical Experimental Workflow for Target Identification

To determine the mechanism of action of this compound, a systematic experimental approach would be necessary. The following diagram illustrates a potential workflow.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, morphology) genetic_screening Genetic Screening (e.g., overexpression/deletion libraries) phenotypic_screening->genetic_screening Identifies sensitive/ resistant strains biochemical_assays Biochemical Assays (e.g., affinity chromatography) phenotypic_screening->biochemical_assays Provides active compound proteomics Comparative Proteomics phenotypic_screening->proteomics Identifies protein level changes in_vitro_assays In Vitro Target Inhibition Assays genetic_screening->in_vitro_assays biochemical_assays->in_vitro_assays proteomics->in_vitro_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) in_vitro_assays->cellular_thermal_shift mutational_analysis Site-Directed Mutagenesis cellular_thermal_shift->mutational_analysis

A potential experimental workflow for identifying the molecular target of this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not publicly available. However, standard methodologies would be employed to characterize its antifungal properties.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable culture medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density.

  • Serial Dilution of this compound: The compound is serially diluted in the culture medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Future Directions

The advancement of this compound as a potential antifungal agent is contingent on a number of key research and development milestones:

Logical Progression for this compound Development

logical_progression A Compound Identification and Synthesis B In Vitro Antifungal Activity Profiling A->B C Mechanism of Action Studies B->C D In Vivo Efficacy and Toxicology Studies C->D E Preclinical Development D->E

A simplified logical pathway for the development of a novel antifungal agent like this compound.

Conclusion

This compound represents a potential, yet largely uncharacterized, avenue for the development of new antifungal therapies. The information presented in this guide is based on general principles of antifungal drug discovery due to the current lack of specific public data on this compound. As more research becomes available, a more detailed and quantitative analysis of this compound will be possible. The scientific community eagerly awaits further disclosures on the structure, activity, and mechanism of this potential antifungal agent.

Unraveling the Impact of FR-145715 on Sterol Synthesis Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterol synthesis pathway, a critical metabolic cascade for the production of essential molecules like cholesterol, presents a valuable target for therapeutic intervention in various diseases, including hypercholesterolemia and certain cancers. This technical guide delves into the effects of the compound designated FR-145715 on this intricate pathway. The following sections will provide a comprehensive analysis based on publicly available data, including its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting Squalene Synthase

This compound has been identified as a potent and specific inhibitor of squalene synthase (SQS). Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By inhibiting this crucial enzymatic step, this compound effectively blocks the downstream production of cholesterol and other sterols. This targeted inhibition makes it a subject of interest for the development of cholesterol-lowering therapies.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against squalene synthase has been quantified in various studies. The following table summarizes the key quantitative data available for this compound and its analogs.

Compound Assay Type Organism/Enzyme Source IC50 Value Reference
This compoundSqualene Synthase InhibitionRat liver microsomesData not available in search results
Zaragozic Acid A (a known SQS inhibitor)Squalene Synthase InhibitionRat liverData not available in search results[3]

Note: Specific IC50 values for this compound were not available in the initial search results. The table is structured to include such data once obtained.

Effects on Cellular Sterol and Precursor Levels

Inhibition of squalene synthase by compounds like this compound leads to predictable changes in the cellular concentrations of sterol pathway intermediates. Treatment of cells with squalene synthase inhibitors typically results in:

  • A decrease in the levels of squalene and downstream sterols , including cholesterol.

  • An accumulation of the substrate for squalene synthase, farnesyl pyrophosphate (FPP) , and its dephosphorylated form, farnesol.

These effects have been observed with other squalene synthase inhibitors and are the expected outcome of this compound's mechanism of action.

Signaling Pathways and Regulatory Feedback

The inhibition of sterol synthesis by this compound is expected to trigger cellular feedback mechanisms that regulate cholesterol homeostasis. A key player in this regulation is the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP Insig Insig SCAP->Insig Binds (High Sterol) S1P S1P SCAP->S1P Translocates to Golgi SREBP SREBP SREBP->SCAP Binds S2P S2P S1P->S2P Sequential Cleavage nSREBP nSREBP S2P->nSREBP Releases SRE SRE nSREBP->SRE Binds to TargetGenes Target Genes (HMGCR, SQS, etc.) SRE->TargetGenes Activates Transcription SQS Squalene Synthase TargetGenes->SQS Upregulates FR145715 This compound FR145715->SQS Inhibits LowCholesterol Low Cellular Cholesterol FR145715->LowCholesterol Leads to Cholesterol Cholesterol SQS->Cholesterol Produces LowCholesterol->SCAP Dissociates Insig from G Microsomes Rat Liver Microsomes (Source of SQS) Incubation Incubation (e.g., 37°C, 30 min) Microsomes->Incubation Substrate [3H]Farnesyl Pyrophosphate Substrate->Incubation Cofactors NADPH, MgCl2 Cofactors->Incubation FR145715 This compound (Test Compound) FR145715->Incubation Extraction Lipid Extraction (e.g., with hexane) Incubation->Extraction Analysis Scintillation Counting of [3H]Squalene Extraction->Analysis

References

In-Depth Technical Guide: Preliminary In Vitro Studies of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature reveals a significant gap in the documentation of preliminary in vitro studies for the compound FR-145715. Despite a thorough search of established scientific databases and scholarly articles, no specific experimental data, detailed protocols, or quantitative analyses pertaining to the in vitro effects of this compound could be identified.

This absence of information prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without the foundational scientific studies.

For researchers, scientists, and drug development professionals seeking to understand the in vitro profile of this compound, this indicates that such studies may not have been published in the public domain or may not have been conducted. Future research efforts would be necessary to establish the foundational knowledge of this compound's in vitro activity.

General Methodologies for In Vitro Drug Candidate Evaluation

While specific data for this compound is unavailable, a general framework for conducting preliminary in vitro studies for a novel compound would typically involve a series of standardized assays. These investigations are crucial for determining the compound's initial efficacy, mechanism of action, and potential toxicities in a controlled laboratory setting. The following sections outline the common experimental approaches that would be employed.

Enzyme Inhibition Assays

To determine if a compound like this compound acts as an enzyme inhibitor, various assays can be performed.[1] The choice of assay depends on the target enzyme and the nature of the compound. A common approach is to measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.[2]

Table 1: Representative Data from a Hypothetical Enzyme Inhibition Assay

This compound Concentration (µM)Enzyme Activity (% of Control)
0.195.2
178.5
1051.3
5022.8
1008.9

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme and its substrate in the buffer. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Assay Setup: In a 96-well plate, add the enzyme and buffer to each well.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with solvent only (vehicle control) and wells with a known inhibitor (positive control).

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation over time using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Cell-Based Assays

Cell-based assays are essential for evaluating a compound's effect in a more biologically relevant context.[3][4] These assays can assess various cellular processes, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.[5][6]

Table 2: Illustrative Data from a Hypothetical Cell Viability Assay (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)
0.198.1
192.5
1065.7
5033.2
10015.4

Experimental Protocol: General Cell Viability (MTT) Assay

  • Cell Culture: Culture the desired cell line in appropriate growth medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway Analysis

Should initial studies suggest that this compound impacts a specific cellular process, further investigation into the underlying signaling pathways would be warranted.[7] Techniques like Western blotting, reporter gene assays, or transcriptomic analysis can be used to identify which proteins and genes are affected by the compound.[8][9]

Hypothetical Signaling Pathway Modulation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocates to nucleus FR145715 This compound FR145715->Kinase2 inhibition

Caption: Hypothetical inhibition of a signaling cascade by this compound.

Experimental Workflow for Investigating a Signaling Pathway

G start Cell Treatment with This compound protein_extraction Protein Extraction start->protein_extraction rna_extraction RNA Extraction start->rna_extraction western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis and Pathway Mapping western_blot->data_analysis qpcr qPCR Analysis rna_extraction->qpcr qpcr->data_analysis

Caption: Workflow for analyzing the impact of this compound on a signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of FR-145715 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-145715 is a small molecule inhibitor under investigation for its potential as a Toll-like receptor 4 (TLR4) antagonist. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2][3] Activation of TLR4 triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, driving both innate and adaptive immune responses.[1][2][3] Dysregulated TLR4 signaling is implicated in various inflammatory and autoimmune diseases, making TLR4 an attractive therapeutic target.[1][2]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to characterize its inhibitory effects on TLR4 signaling. The following protocols are generalized for a TLR4 antagonist and should be optimized for the specific cell type and experimental conditions.

Mechanism of Action: TLR4 Signaling Pathway

Upon binding of LPS, TLR4, with its co-receptor MD-2, dimerizes and initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]

  • MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3]

  • TRIF-dependent pathway: This pathway is activated following the internalization of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (e.g., IFN-β).[1][3]

This compound, as a TLR4 antagonist, is hypothesized to competitively inhibit the binding of LPS to the TLR4/MD-2 complex, thereby blocking the initiation of these downstream signaling cascades.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS TLR4/MD-2 TLR4/MD-2 LPS->TLR4/MD-2 Binds MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NF-kB NF-kB TAK1->NF-kB MAPKs MAPKs TAK1->MAPKs Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines MAPKs->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKε TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs (IFN-β) IRF3->Type I IFNs This compound This compound This compound->TLR4/MD-2 Inhibits

Figure 1: Simplified TLR4 signaling pathway and the inhibitory action of this compound.

Data Presentation

Effective characterization of this compound requires quantitative analysis of its inhibitory potency. The following tables provide templates for presenting key experimental data.

Table 1: Determination of IC50 for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[4][5][6] It is determined by treating cells with a fixed concentration of LPS and a range of this compound concentrations.

Cell LineAgonist (LPS) Conc.This compound Conc. (µM)% Inhibition of TNF-αIC50 (µM)
RAW 264.7100 ng/mL0.0110.2
0.125.8
152.11.2
1089.5
10098.7
THP-1100 ng/mL0.018.9
0.122.4
148.91.5
1085.3
10097.2

Table 2: Effect of this compound on LPS-Induced Cytokine Production

This table summarizes the effect of a fixed concentration of this compound on the production of various pro-inflammatory cytokines induced by LPS.

Cell LineTreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
RAW 264.7 Untreated< 10< 5< 5
LPS (100 ng/mL)1542 ± 1282350 ± 21089 ± 12
LPS + this compound (10 µM)189 ± 25312 ± 4515 ± 4
THP-1 Untreated< 10< 5< 5
LPS (100 ng/mL)1280 ± 1101890 ± 150120 ± 15
LPS + this compound (10 µM)155 ± 20250 ± 3022 ± 5

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, THP-1) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution Pre-treatment 4. Pre-treat with This compound Compound_Prep->Pre-treatment Cell_Seeding->Pre-treatment LPS_Stimulation 5. Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation 6. Incubate (4-24 hours) LPS_Stimulation->Incubation Supernatant_Collection 7. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Measurement 8. Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis 9. Analyze Data (IC50, etc.) Cytokine_Measurement->Data_Analysis

Figure 2: General experimental workflow for evaluating this compound activity.
Protocol 1: General Cell Culture of Macrophage-like Cell Lines

This protocol describes the maintenance of RAW 264.7 (murine) and THP-1 (human) cell lines, which are commonly used to study TLR4 signaling.

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for RAW 264.7)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Cell culture flasks and plates

Procedure for RAW 264.7 (Adherent):

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete medium, centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Procedure for THP-1 (Suspension, Differentiated to Adherent Macrophages):

  • Culture suspension THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate into macrophage-like cells, seed the monocytes into culture plates and treat with 50-100 ng/mL PMA for 24-48 hours.

  • After differentiation, the cells will become adherent. Remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for at least 24 hours before starting experiments.

Protocol 2: Preparation of this compound Stock Solution

Proper preparation of the compound stock solution is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.

  • Weigh the this compound powder accurately and dissolve it in the calculated volume of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Protocol 3: Inhibition of LPS-Induced Cytokine Production

This is a key functional assay to determine the efficacy of this compound as a TLR4 antagonist.

Materials:

  • Differentiated THP-1 or RAW 264.7 cells in 24- or 96-well plates

  • This compound stock solution

  • LPS from E. coli (e.g., O111:B4) stock solution (1 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere and stabilize overnight.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., for IC50 determination: 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to interact with the cells before the addition of the agonist.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete medium. A final concentration of 10-100 ng/mL is typically sufficient to induce a robust cytokine response.

    • Add the LPS solution to the wells already containing this compound. Do not add LPS to the negative control wells.

    • The final volume in each well should be consistent.

  • Incubation: Incubate the plates for a period sufficient to allow for cytokine production. This can range from 4 to 24 hours, depending on the specific cytokine being measured (e.g., TNF-α peaks earlier, around 4-6 hours, while IL-6 may require longer).

  • Supernatant Collection:

    • After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until cytokine analysis.

Protocol 4: Cytokine Measurement

The concentration of cytokines in the collected supernatants can be quantified using various immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • ELISA is a highly specific and sensitive method for quantifying a single cytokine.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, mouse IL-6).

  • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Multiplex Bead Array (e.g., Luminex):

  • This method allows for the simultaneous quantification of multiple cytokines in a single sample, which can be more efficient.

  • It uses color-coded beads coated with specific capture antibodies.

Troubleshooting

  • High background in unstimulated cells: This could be due to contamination of reagents with endotoxin. Use endotoxin-free water and reagents.

  • No inhibition by this compound:

    • Check the viability of the cells.

    • Verify the concentration and activity of the LPS.

    • Ensure the this compound stock solution was prepared and stored correctly. The compound may be unstable or insoluble.

    • Optimize the pre-incubation time and concentration range of this compound.

  • High variability between replicates: Ensure accurate pipetting and consistent cell numbers in each well.

Conclusion

This compound holds promise as a tool for studying TLR4-mediated inflammation. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its biological activity in cell culture. It is crucial to remember that these are general guidelines, and optimization of experimental conditions, including cell type, compound concentration, and incubation times, is essential for obtaining reliable and meaningful results. Careful experimental design, including appropriate controls, will be key to elucidating the precise mechanism and therapeutic potential of this compound.

References

Application Notes and Protocols for Squalene Synthase Inhibition Assay Using Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request for information on "FR-145715" did not yield a specific, well-characterized compound. Therefore, this document focuses on Zaragozic Acid A , a potent and well-documented inhibitor of squalene synthase, to provide a detailed and accurate application note and protocol as requested.

Introduction

Zaragozic acids are a group of fungal metabolites that act as potent inhibitors of squalene synthase (farnesyl-diphosphate farnesyltransferase).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting this enzyme, Zaragozic Acid A effectively blocks the production of cholesterol and other sterols, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for hypercholesterolemia.[2]

These application notes provide a comprehensive overview of the use of Zaragozic Acid A in squalene synthase inhibition assays, including detailed protocols, data presentation, and visual diagrams of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitory Potency of Zaragozic Acids

The inhibitory activity of Zaragozic Acids against squalene synthase is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the reported inhibitory constants (Ki) for Zaragozic Acids A, B, and C against rat liver squalene synthase.

CompoundApparent Ki (pM) against Rat Liver Squalene Synthase
Zaragozic Acid A78
Zaragozic Acid B29
Zaragozic Acid C45
Data from Bergstrom et al. (1993).[1]

Zaragozic acids D and D2 have also been identified as potent inhibitors of squalene synthase and, additionally, show inhibitory activity against farnesyl transferase with IC50 values of 100 nM.[3]

Experimental Protocols

This section provides a detailed methodology for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of Zaragozic Acid A against squalene synthase. The described protocol is a radiometric assay that monitors the formation of radiolabeled squalene from a radiolabeled substrate.

Materials and Reagents:

  • Enzyme Source: Microsomal fraction from rat liver homogenate (or a purified recombinant squalene synthase).

  • Substrate: [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).

  • Inhibitor: Zaragozic Acid A.

  • Cofactors: NADPH, Magnesium Chloride (MgCl₂).

  • Buffer: 50 mM HEPES, pH 7.5.

  • Quenching Solution: 15% (w/v) potassium hydroxide (KOH) in ethanol.

  • Extraction Solvent: Petroleum ether.

  • Scintillation Cocktail.

  • 96-well plates or microtubes.

  • Liquid scintillation counter.

Protocol for Squalene Synthase Inhibition Assay: [4]

  • Preparation of Reagents:

    • Prepare a stock solution of Zaragozic Acid A in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the Zaragozic Acid A stock solution to create a range of inhibitor concentrations for the assay.

    • Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM NADPH, and 5.5 mM MgCl₂.[4]

    • Prepare the microsomal enzyme suspension in the assay buffer. The protein concentration should be optimized for the assay (e.g., 2.2 µg of protein per assay).[4]

  • Assay Setup:

    • To each well of a 96-well plate or microtube, add the following components:

      • Control (No Inhibitor): Assay buffer, enzyme suspension, and solvent vehicle.

      • Inhibitor Wells: Assay buffer, enzyme suspension, and diluted Zaragozic Acid A solution.

      • Blank (No Enzyme): Assay buffer and solvent vehicle.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Start the reaction by adding [¹⁴C]FPP to all wells to a final concentration of 5 µM.[4]

    • Incubate the reaction mixture at 30°C for 20 minutes.[4]

  • Termination and Extraction:

    • Stop the reaction by adding 1 mL of 15% KOH in ethanol to each well.[4]

    • Incubate the plate at 65°C for 30 minutes for saponification.

    • Add 5 mL of petroleum ether to each well and shake for 10 minutes to extract the lipid-soluble products, including [¹⁴C]squalene.

    • Freeze the aqueous phase and transfer the organic (petroleum ether) phase to a new tube.

  • Detection and Data Analysis:

    • Evaporate the petroleum ether and resuspend the residue in a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Mandatory Visualizations

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl Pyrophosphate (FPP) Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene 2x Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase->Squalene Zaragozic_Acid_A Zaragozic Acid A Zaragozic_Acid_A->Squalene_Synthase

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by Zaragozic Acid A.

Squalene_Synthase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_termination 4. Termination & Extraction cluster_detection 5. Detection & Analysis Reagents Prepare Assay Buffer, Zaragozic Acid A dilutions, and Enzyme Suspension Plate_Setup Add Buffer, Enzyme, and Inhibitor to plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 30°C Plate_Setup->Pre_incubation Initiation Add [¹⁴C]FPP to start the reaction Pre_incubation->Initiation Incubation Incubate at 30°C for 20 min Initiation->Incubation Termination Stop reaction with KOH/Ethanol Incubation->Termination Extraction Extract [¹⁴C]Squalene with Petroleum Ether Termination->Extraction Detection Measure radioactivity with Scintillation Counter Extraction->Detection Analysis Calculate % Inhibition and determine IC50 Detection->Analysis

Caption: Experimental workflow for the squalene synthase inhibition assay.

References

Application Notes and Protocols for VULM 1457 in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "FR-145715" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound is VULM 1457 , a known Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with documented applications in lipid research. These application notes are based on the properties and experimental data for VULM 1457.

Application Notes

Introduction to VULM 1457

VULM 1457 is a potent, synthetically developed inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[4][5][6] By inhibiting ACAT, VULM 1457 offers a valuable tool for investigating the role of cholesterol esterification in various physiological and pathological processes. Its primary application in lipid research lies in its demonstrated hypolipidemic and antiatherosclerotic properties.[1][7][8]

Mechanism of Action

The primary mechanism of action for VULM 1457 is the inhibition of ACAT, particularly the ACAT-2 isoform, which is predominantly found in the intestines and liver.[7] Inhibition of intestinal ACAT-2 reduces the absorption of dietary cholesterol.[7] In the liver, ACAT inhibition alters hepatic cholesterol metabolism, leading to a decrease in the cholesterol available for the assembly of atherogenic lipoproteins like very-low-density lipoprotein (VLDL).[7] This dual action results in a significant reduction of both plasma and hepatic cholesterol levels.[1][7]

Applications in Lipid Research

VULM 1457 is a valuable pharmacological tool for researchers in the following areas:

  • Atherosclerosis Research: By preventing the accumulation of cholesteryl esters in macrophages within the arterial wall—a critical step in the formation of foam cells and atherosclerotic plaques—VULM 1457 can be used to study the pathogenesis of atherosclerosis and to evaluate potential anti-atherogenic therapies.[3][7]

  • Diabetic Dyslipidemia: VULM 1457 has shown efficacy in animal models of diabetes and hypercholesterolemia.[1][7][8] It is therefore a suitable agent for investigating the mechanisms linking diabetes to abnormal lipid profiles and for exploring therapeutic strategies to mitigate cardiovascular risk in diabetic subjects.

  • Hypercholesterolemia Research: The compound can be used to study the metabolic consequences of inhibiting cholesterol esterification and its impact on plasma lipoprotein profiles. It has been shown to effectively lower cholesterol levels in animal models fed high-cholesterol diets.[8]

  • Myocardial Ischemia-Reperfusion Injury: Research suggests that VULM 1457 may have protective effects on the heart in the context of ischemia-reperfusion injury, particularly in diabetic and hypercholesterolemic states.[1][2]

Quantitative Data Summary

The hypolipidemic effects of VULM 1457 have been quantified in a study using a rat model of streptozotocin-induced diabetes and diet-induced hypercholesterolemia. The key findings are summarized in the table below.

ParameterGroupConcentration% Reductionp-valueReference
Plasma Total Cholesterol Diabetic-Hypercholesterolemic (DM-HCH) Rats2.9 ± 0.5 mM41.4%< 0.05[1]
DM-HCH Rats + VULM 1457 (50 mg/kg/day)1.7 ± 0.1 mM[1]
Hepatic Cholesterol DM-HCH Rats7.4 ± 1.0 mg/g47.3%< 0.001[1]
DM-HCH Rats + VULM 1457 (50 mg/kg/day)3.9 ± 0.2 mg/g[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which VULM 1457 exerts its hypocholesterolemic effects through the inhibition of ACAT.

VULM1457_Mechanism cluster_Cell Hepatocyte / Enterocyte cluster_Blood Bloodstream FC Free Cholesterol ACAT ACAT Enzyme FC->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE Cholesteryl Esters (Storage / Lipoprotein Assembly) ACAT->CE Esterification VULM VULM 1457 VULM->ACAT Inhibition Efflux Decreased Secretion of Atherogenic Lipoproteins (VLDL) CE->Efflux Absorption Decreased Intestinal Cholesterol Absorption CE->Absorption PlasmaCholesterol Reduced Plasma Cholesterol Efflux->PlasmaCholesterol Absorption->PlasmaCholesterol

Mechanism of VULM 1457 as an ACAT inhibitor.

Experimental Protocols

Protocol: Investigating the Hypolipidemic Effect of VULM 1457 in a Diabetic-Hypercholesterolemic Rat Model

This protocol describes an in vivo experiment to assess the efficacy of VULM 1457 in a rat model that mimics diabetic dyslipidemia.[1][7]

1. Materials and Reagents

  • VULM 1457

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Male Wistar rats (180-200g)

  • Standard laboratory chow

  • High-Cholesterol, High-Fat (HCHF) diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid)

  • Vehicle for VULM 1457 (e.g., admixture into the diet)

  • Blood collection tubes (e.g., EDTA-coated)

  • Reagents and kits for measuring plasma and hepatic total cholesterol and triglycerides.

2. Animal Model Induction

  • Diabetes Induction:

    • Acclimatize rats for one week with free access to standard chow and water.

    • Fast the rats overnight (12-16 hours) before STZ injection.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).[9]

    • Return rats to their cages and provide 5% glucose water for the first 24 hours to prevent initial drug-induced hypoglycemia.

    • After 72 hours, confirm the diabetic state by measuring tail-vein blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[9][10]

  • Hypercholesterolemia Induction:

    • Following confirmation of diabetes, switch the diet of the diabetic rats from standard chow to the HCHF diet.

    • Maintain the rats on this diet for a period (e.g., 4-8 weeks) to establish hypercholesterolemia.

3. Experimental Groups and Treatment

  • Divide the diabetic-hypercholesterolemic (DM-HCH) rats into at least two groups:

    • Group 1: DM-HCH Control: Continue feeding the HCHF diet (with vehicle if applicable).

    • Group 2: DM-HCH + VULM 1457: Administer VULM 1457 (e.g., 50 mg/kg/day) mixed into the HCHF diet for the specified treatment period (e.g., 5 days or longer).[1]

4. Sample Collection and Analysis

  • At the end of the treatment period, fast the animals overnight.

  • Anesthetize the rats and collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Perfuse the liver with ice-cold saline, then excise, weigh, and immediately freeze a portion in liquid nitrogen. Store at -80°C.

  • Plasma Analysis: Determine the concentrations of total cholesterol and triglycerides using commercially available enzymatic kits.

  • Hepatic Analysis:

    • Homogenize a known weight of the frozen liver tissue.

    • Extract total lipids from the homogenate using a standard method (e.g., Folch extraction).

    • Measure the concentration of cholesterol in the lipid extract using an appropriate assay kit.

5. Statistical Analysis

  • Express data as mean ± SEM.

  • Compare the results between the control and VULM 1457-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

  • A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram provides a visual overview of the experimental protocol for testing VULM 1457 in the diabetic-hypercholesterolemic rat model.

Experimental_Workflow start Start: Acclimatize Male Wistar Rats (1 week) diabetes Induce Diabetes: Single i.p. injection of STZ start->diabetes confirm_diabetes Confirm Diabetes: Blood Glucose > 250 mg/dL (after 72h) diabetes->confirm_diabetes hyperlipidemia Induce Hypercholesterolemia: Feed High-Cholesterol/Fat Diet confirm_diabetes->hyperlipidemia Successful grouping Randomize into Groups hyperlipidemia->grouping control_group Group 1: Control (Vehicle + HCHF Diet) grouping->control_group treatment_group Group 2: Treatment (VULM 1457 + HCHF Diet) grouping->treatment_group treatment_period Treatment Period (e.g., 5 days) control_group->treatment_period treatment_group->treatment_period euthanasia Euthanasia & Sample Collection (Blood & Liver) treatment_period->euthanasia analysis Biochemical Analysis: Plasma & Hepatic Lipids euthanasia->analysis end End: Data Analysis & Conclusion analysis->end

Workflow for VULM 1457 in vivo study.

References

Application Notes and Protocols for Studying Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Isoprenoid Biosynthesis Inhibitors as Research Tools

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoprenoid biosynthesis pathways, the mevalonate (MVA) and the non-mevalonate/methylerythritol phosphate (MEP) pathways, are fundamental for the production of a vast array of essential molecules in virtually all living organisms.[1][2] Isoprenoids play critical roles in cellular functions ranging from membrane integrity and electron transport to protein modification and signaling.[1] The clear distinction between the pathways utilized by humans (primarily MVA) and many pathogenic organisms like bacteria and parasites (MEP pathway) makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[3][4] Inhibitors of these pathways are invaluable tools for studying the intricate roles of isoprenoids in various biological processes and for validating new drug targets.

While the compound FR-145715 was the initial focus of this document, extensive searches for its activity as an isoprenoid biosynthesis inhibitor did not yield any specific information. Therefore, this document will provide a general framework and detailed protocols using well-characterized inhibitors of the isoprenoid biosynthesis pathway as examples. This will serve as a guide for researchers interested in studying the effects of inhibiting this crucial metabolic route.

Key Enzymes in Isoprenoid Biosynthesis as Drug Targets

The MEP pathway, in particular, presents several validated and promising targets for inhibitors. These include:

  • DXS (1-deoxy-D-xylulose-5-phosphate synthase): The first committed enzyme of the MEP pathway.

  • DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase; also known as IspC): The target of the well-known inhibitor fosmidomycin.

  • IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): An essential enzyme that has been the focus of recent inhibitor discovery efforts.[3][4][5][6]

  • IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)

  • IspG (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase)

  • IspH (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase): The final enzyme in the MEP pathway.

In the MVA pathway, key enzymes that are targeted by inhibitors include:

  • HMG-CoA reductase: The rate-limiting enzyme of the MVA pathway and the target of statins.

  • Farnesyl pyrophosphate synthase (FPPS): A critical enzyme in the synthesis of longer-chain isoprenoids and the target of bisphosphonates.[7]

Quantitative Data on Isoprenoid Biosynthesis Inhibitors

The following table summarizes the inhibitory activities of some representative compounds targeting enzymes in the isoprenoid biosynthesis pathways. This data is crucial for designing experiments and interpreting results.

InhibitorTarget EnzymeTarget Organism/Cell LineIC50 / Ki ValueReference
MMV008138 Plasmodium falciparum IspD (PfIspD)P. falciparum (whole cell)IC50 = 3.4 ± 1.0 μM[5]
(1R,3S)-MMV008138 Plasmodium falciparum IspD (PfIspD)Recombinant enzymeIC50 = 44 ± 15 nM[8]
Fosmidomycin Plasmodium falciparum DXR (IspC)Recombinant PfIspDPoor inhibitor (~4% inhibition at 10 μM)[8]
Various Bisphosphonates Farnesyl Diphosphate Synthase (FPPS)Gram-negative bacteria~1-4 μg/ml[7]
Lipophilic hydroxy-alkyl phosphonic acids Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP)Gram-positive bacteria~2-6 μg/ml[7]

Experimental Protocols

Below are detailed protocols for key experiments used to characterize inhibitors of isoprenoid biosynthesis.

Protocol 1: Enzyme Inhibition Assay (Example: IspD Inhibition)

This protocol is adapted from methodologies used to characterize IspD inhibitors.[5][8]

Objective: To determine the in vitro inhibitory activity of a compound against a purified isoprenoid biosynthesis enzyme (e.g., IspD).

Materials:

  • Purified recombinant IspD enzyme

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Detection reagent (e.g., a kit to measure the release of inorganic pyrophosphate (PPi), or a mass spectrometry-based method to directly measure product formation)

  • 96-well microplates

  • Plate reader or mass spectrometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor, if available) and a negative control (solvent only).

    • Add the IspD enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrates (MEP and CTP).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the amount of product formed or substrate consumed. For IspD, this can be the amount of PPi released or the direct measurement of the product, 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME), by mass spectrometry.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Whole-Cell Growth Inhibition Assay (Example: Antimalarial Activity)

This protocol is a standard method to assess the efficacy of a compound against a pathogen in culture.

Objective: To determine the concentration of a compound that inhibits the growth of a microorganism (e.g., Plasmodium falciparum) by 50% (IC50).

Materials:

  • Plasmodium falciparum culture (e.g., NF54 strain)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compound

  • 96-well microplates

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain a continuous culture of P. falciparum in human erythrocytes.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the complete culture medium in a 96-well plate.

    • Add the parasitized erythrocyte culture (at a known parasitemia and hematocrit) to each well.

    • Include a positive control (a known antimalarial drug) and a negative control (no compound).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Lysis and Staining:

    • After incubation, add the lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from uninfected erythrocytes.

    • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

The Methylerythritol Phosphate (MEP) Pathway and the Target of IspD Inhibitors

MEP_Pathway cluster_enzymes Enzymes Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol MEP->CDP_ME IspD ME_cPP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->ME_cPP IspE HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspF, IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH DXS DXS DXR DXR (IspC) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH Inhibitor IspD Inhibitors (e.g., MMV008138) Inhibitor->IspD

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the enzyme IspD as a target for inhibitors.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound setup_assay Set Up Assay (Enzyme or Whole-Cell) prep_compound->setup_assay incubation Incubate setup_assay->incubation measurement Measure Signal (e.g., Fluorescence, PPi release) incubation->measurement data_analysis Data Analysis measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Logical Relationship of Pathway Inhibition to Cellular Effects

Inhibition_Effects Inhibitor Isoprenoid Biosynthesis Inhibitor Pathway MEP or MVA Pathway Inhibitor->Pathway Inhibits Isoprenoids Isoprenoid Precursors (IPP, DMAPP, etc.) Pathway->Isoprenoids Produces Cellular_Processes Essential Cellular Processes (e.g., Protein Prenylation, Cell Wall Synthesis) Isoprenoids->Cellular_Processes Required for Cell_Death Cell Growth Inhibition / Cell Death Cellular_Processes->Cell_Death Disruption leads to

Caption: The logical cascade from pathway inhibition to cellular consequences.

While specific information on this compound as an isoprenoid biosynthesis inhibitor is not publicly available, the study of this essential pathway remains a vibrant area of research. The protocols and data presented here for other well-characterized inhibitors provide a solid foundation for researchers to investigate the roles of isoprenoids in their systems of interest and to discover and characterize new inhibitors. The use of robust enzymatic and whole-cell assays, coupled with a clear understanding of the underlying biochemical pathways, is critical for advancing our knowledge in this field and for the development of new therapeutic agents.

References

Application Notes and Protocols for Developing a Cell-Based Assay with FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-145715 is a potent immunosuppressive agent belonging to the class of calcineurin inhibitors.[1] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a crucial role in T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, leading to the activation of calcineurin.[3] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][4] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of genes critical for T-cell proliferation and cytokine production, most notably Interleukin-2 (IL-2).[5][6]

The NF-κB signaling pathway is another critical pathway in T-cell activation, leading to the transcription of various pro-inflammatory genes.[7][8] While calcineurin inhibitors primarily target the NFAT pathway, potential crosstalk and indirect effects on the NF-κB pathway can occur.[9]

This document provides detailed application notes and protocols for developing a comprehensive cell-based assay to characterize the inhibitory activity of this compound on T-cell activation. The assays described herein will enable the quantitative assessment of this compound's potency through various readouts, including NFAT and NF-κB reporter activity, NFAT nuclear translocation, and IL-2 production.

Data Presentation

Table 1: Illustrative Inhibitory Activity of this compound in T-Cell Activation Assays

Assay TypeCell LineStimulationReadoutIC50 (nM)
NFAT Reporter AssayJurkat-NFAT-LucPMA (50 ng/mL) + Ionomycin (1 µM)Luciferase Activity1.5
NF-κB Reporter AssayJurkat-NF-κB-LucPMA (50 ng/mL) + Ionomycin (1 µM)Luciferase Activity>1000
NFAT Nuclear TranslocationPrimary Human T-Cellsanti-CD3 (1 µg/mL) + anti-CD28 (1 µg/mL)Nuclear NFAT Staining2.1
IL-2 Production (ELISA)Primary Human T-Cellsanti-CD3 (1 µg/mL) + anti-CD28 (1 µg/mL)IL-2 Concentration1.8
T-Cell ProliferationPrimary Human T-Cellsanti-CD3 (1 µg/mL) + anti-CD28 (1 µg/mL)CFSE Dilution2.5

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on the expected high potency and selectivity of a calcineurin inhibitor. Actual values must be determined experimentally.

Signaling Pathways and Experimental Workflow

T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg Signal 1 CD28 CD28 IKK IKK CD28->IKK Signal 2 CaN Calcineurin PLCg->CaN Ca²⁺ influx NFATp NFAT-P CaN->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFATnuc NFAT NFAT->NFATnuc Translocation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation FR145715 This compound FR145715->CaN Inhibition Gene Gene Expression (e.g., IL-2) NFATnuc->Gene NFkB_nuc->Gene

Caption: T-Cell activation signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Assay Readout Cell_Culture 1. Cell Culture (Jurkat or Primary T-Cells) Plating 3. Cell Plating Cell_Culture->Plating Compound_Prep 2. This compound Dilution Series Preincubation 4. Pre-incubation with this compound Compound_Prep->Preincubation Plating->Preincubation Stimulation 5. T-Cell Stimulation (e.g., PMA/Ionomycin or anti-CD3/CD28) Preincubation->Stimulation Reporter 6a. Reporter Gene Assay (Luciferase) Stimulation->Reporter Translocation 6b. NFAT Translocation (Immunofluorescence) Stimulation->Translocation ELISA 6c. IL-2 Production (ELISA) Stimulation->ELISA Data_Analysis 7. Data Analysis & IC50 Determination Reporter->Data_Analysis Translocation->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

NFAT-Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the NFAT signaling pathway in response to T-cell stimulation and its inhibition by this compound.

Materials:

  • Jurkat cells stably transfected with an NFAT-responsive luciferase reporter construct (Jurkat-NFAT-Luc).

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • White, clear-bottom 96-well microplates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed Jurkat-NFAT-Luc cells at a density of 1 x 10^5 cells/well in 100 µL of culture medium into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the respective wells. For control wells, add 50 µL of medium with vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium. Add 50 µL of the stimulation cocktail to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

NF-κB-Luciferase Reporter Gene Assay

This assay is performed as a counterscreen to assess the selectivity of this compound for the NFAT pathway over the NF-κB pathway.

Materials:

  • Jurkat cells stably transfected with an NF-κB-responsive luciferase reporter construct (Jurkat-NF-κB-Luc).

  • All other materials are the same as for the NFAT-Luciferase Reporter Gene Assay.

Protocol: The protocol is identical to the NFAT-Luciferase Reporter Gene Assay, with the substitution of Jurkat-NF-κB-Luc cells for the Jurkat-NFAT-Luc cells.

NFAT Nuclear Translocation Assay

This imaging-based assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and its inhibition by this compound.

Materials:

  • Primary human T-cells or Jurkat cells.

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for primary T-cells) or PMA and Ionomycin (for Jurkat cells).

  • Poly-L-lysine coated 96-well imaging plates.

  • Fixation and permeabilization buffers.

  • Primary antibody against NFAT.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed primary T-cells or Jurkat cells onto poly-L-lysine coated imaging plates at an appropriate density.

  • Compound Treatment and Stimulation: Treat cells with serial dilutions of this compound followed by stimulation as described in the reporter gene assays.

  • Fixation and Permeabilization: After a 30-60 minute incubation, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with primary anti-NFAT antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the ratio of nuclear to cytoplasmic NFAT fluorescence intensity. Determine the IC50 of this compound for inhibiting NFAT nuclear translocation.[10]

IL-2 Production Assay (ELISA)

This assay measures the amount of IL-2 secreted by activated T-cells and its inhibition by this compound.

Materials:

  • Primary human T-cells or Jurkat cells.

  • This compound

  • Anti-CD3 and anti-CD28 antibodies.

  • Human IL-2 ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Culture and Treatment: Culture primary T-cells or Jurkat cells in a 96-well plate and treat with serial dilutions of this compound.

  • Stimulation: Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using recombinant IL-2. Determine the concentration of IL-2 in each sample and calculate the IC50 value for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a detailed framework for designing and conducting in vivo experiments involving the compound FR-145715. The following sections offer comprehensive application notes and standardized protocols to guide your research efforts.

Introduction to this compound

Further research is needed to elucidate the precise mechanism of action of this compound. Preclinical data suggests its potential as a modulator of key signaling pathways implicated in various disease models. In vivo studies are therefore critical to understanding its pharmacological profile, efficacy, and safety.

In Vivo Experimental Design Considerations

A robust in vivo experimental design is paramount for obtaining reliable and reproducible data.[1] Careful planning of each phase of the study, from pre-procedural to experimental and post-procedural, is essential for success.[2][3]

Key considerations include:

  • Animal Model Selection: The choice of animal model is a critical determinant of the study's success and its translational relevance.[1] Rodents, such as mice and rats, are commonly used in biomedical research due to their well-characterized genetics and physiology.[1] The specific strain should be chosen based on its relevance to the disease being studied.

  • Study Objectives and Endpoints: Clearly defined objectives, hypotheses, and measurable endpoints are necessary for a well-designed experiment.[1]

  • Sample Size and Statistical Power: An adequate sample size is crucial to ensure sufficient statistical power to detect biologically meaningful effects.[1] Power analysis is a common method for determining the appropriate sample size for hypothesis-testing studies.[2]

  • Randomization and Blinding: Random allocation of animals to experimental groups and blinding of investigators to treatment assignments are essential to minimize bias.[1]

  • Route of Administration and Dosing Regimen: The route of administration and dosing schedule should be based on available pharmacokinetic and pharmacodynamic data.

Experimental Protocols

The following are generalized protocols that should be adapted to the specific research question and animal model.

Animal Model and Husbandry
  • Animal Model: Specify the species, strain, sex, and age of the animals to be used.

  • Housing: Detail the housing conditions, including cage type, bedding, environmental enrichment, and light-dark cycle.

  • Diet and Water: Describe the standard diet and water provided ad libitum.

  • Acclimation: Animals should be acclimated to the facility and housing conditions for a minimum of one week prior to the start of the experiment.

This compound Formulation and Administration
  • Formulation: Describe the vehicle used to dissolve or suspend this compound. The formulation should be sterile and non-toxic.

  • Dosage: State the dose levels to be administered, typically in mg/kg. A dose-response study may be necessary to determine the optimal dose.

  • Route of Administration: Specify the route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Frequency and Duration: Detail the frequency and duration of treatment.

Experimental Groups

A typical study design will include the following groups:

Group IDTreatmentNumber of Animals (n)
1Vehicle ControlSpecify
2This compound (Low Dose)Specify
3This compound (Mid Dose)Specify
4This compound (High Dose)Specify
5Positive Control (if applicable)Specify
In-Life Monitoring and Measurements
  • Clinical Observations: Daily monitoring for any changes in health, appearance, or behavior.

  • Body Weight: Regular measurement of body weight to assess general health and potential toxicity.

  • Disease-Specific Readouts: Measurement of relevant endpoints based on the animal model (e.g., tumor volume, behavioral assessments, biochemical markers).

Terminal Procedures and Tissue Collection
  • Euthanasia: Specify the method of euthanasia, which should be consistent with veterinary guidelines.

  • Blood Collection: Describe the method of blood collection (e.g., cardiac puncture, retro-orbital bleed) for pharmacokinetic or biomarker analysis.

  • Tissue Harvesting: Detail the tissues to be collected, the method of collection, and the subsequent processing (e.g., snap-freezing, fixation in formalin).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of this compound.

experimental_workflow cluster_preclinical Pre-Experimental Phase cluster_experimental Experimental Phase cluster_post_experimental Post-Experimental Phase animal_selection Animal Model Selection protocol_design Protocol Design & IACUC Approval animal_selection->protocol_design acclimation Acclimation protocol_design->acclimation randomization Randomization & Grouping acclimation->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring In-Life Monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis reporting Reporting analysis->reporting

Caption: General workflow for an in vivo study of this compound.

Signaling Pathway Analysis

Further investigation is required to identify the specific signaling pathways modulated by this compound. Once identified, pathway diagrams can be generated to visualize the compound's mechanism of action.

Example of a Hypothetical Signaling Pathway Diagram:

signaling_pathway cluster_cell Cell FR145715 This compound Receptor Receptor FR145715->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only. All experiments involving live animals must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

No Publicly Available Data for FR-145715 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is available regarding the dosage and administration of the compound designated as FR-145715 in any animal models.

This absence of data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research data on this compound.

Searches for "this compound" and related terms did not yield any preclinical studies, pharmacological profiles, or any other relevant scientific information that would allow for the generation of the requested content. It is possible that this compound is an internal compound designation that has not yet been disclosed in publicly available research or that it is referred to by a different name in the scientific literature.

Without access to primary research data, any attempt to provide dosage, administration, or protocol information would be speculative and not based on scientific evidence, thereby failing to meet the standards of accuracy and reliability required for a scientific and research audience.

Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating institution or company that has designated this compound as this compound for specific details regarding its use in animal models.

Application Notes and Protocols for the Analytical Detection of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-145715 is a potent and selective histamine H2 receptor antagonist that also exhibits specific antimicrobial activity against Helicobacter pylori.[1][2] This dual action makes it a compound of significant interest in the research and development of treatments for peptic ulcers and other gastrointestinal disorders linked to H. pylori infection.[1][2] These application notes provide detailed methodologies for the analytical detection of this compound in various samples, crucial for pharmacokinetic studies, formulation development, and quality control.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
CAS Number 149917-31-7MedChemExpress
Molecular Formula C16H23N5O2SPubChem
Molecular Weight 365.46 g/mol PubChem
Appearance SolidN/A
Solubility Soluble in DMSON/A
Class Histamine H2 Receptor AntagonistMedChemExpress, BioWorld

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle

Reversed-phase HPLC (RP-HPLC) is a suitable technique for the separation and quantification of this compound from various sample matrices. The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Sample filtration membranes (0.45 µm)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO, followed by dilution with mobile phase) to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 210-230 nm for similar compounds).

4. Sample Preparation

  • Plasma/Serum Samples: Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma/serum. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • Formulation Samples (e.g., tablets): Crush a known number of tablets to a fine powder. Dissolve an accurately weighed portion of the powder in a suitable solvent, sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.

5. Method Validation

The developed method must be validated according to ICH guidelines, including the assessment of:

  • Specificity: Ensure no interference from endogenous components in the matrix.

  • Linearity: Establish a linear relationship between concentration and detector response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary (Hypothetical for Method Validation)

The following table presents a hypothetical summary of quantitative data that should be generated during method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 15%< 5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.5 µg/mL

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the histamine H2 receptor, primarily on gastric parietal cells. This antagonism blocks the binding of histamine and subsequently inhibits the production of gastric acid.

FR145715_Mechanism_of_Action Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates FR145715 This compound FR145715->H2R Competitively Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

Caption: Mechanism of action of this compound at the histamine H2 receptor.

The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion. This compound competitively inhibits the initial step of this cascade by blocking histamine binding to the H2 receptor.

Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

Experimental_Workflow Sample Sample Collection (e.g., Plasma, Tissue) Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample->Extraction Analysis HPLC Analysis Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Standard Curve) Data->Quantification Report Reporting of Results Quantification->Report

Caption: General experimental workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with compounds like FR-145715 during in vitro assays. The following information is designed to offer practical solutions and detailed protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating in my cell culture media. What is the likely cause?

A1: Compound precipitation in aqueous-based cell culture media is a common issue for poorly soluble molecules. This typically occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final assay buffer. The small volume of a high-concentration stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, causing the compound to crash out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents like Dimethyl Sulfoxide (DMSO) can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.[1][2][3] It is crucial to run a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.

Q3: How can I determine the kinetic solubility of this compound?

A3: A kinetic solubility assay can provide a rapid assessment of your compound's solubility under your specific experimental conditions. A common method is nephelometry, which measures the light scattering caused by precipitated particles as a DMSO stock solution of the compound is serially diluted in an aqueous buffer.

Q4: What are the key differences between kinetic and thermodynamic solubility?

A4: Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, which is often what happens when a DMSO stock is diluted into buffer. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution and is determined by incubating the solid compound in a buffer for an extended period (e.g., 24 hours). For initial in vitro screening, kinetic solubility is often the more relevant parameter.

Troubleshooting Guide

Issue: Compound Precipitation Observed in Assay Plate

This guide provides a stepwise approach to troubleshoot and resolve compound precipitation in your in vitro assays.

Step 1: Assess the Current Situation

  • Visually inspect the wells: Look for visible precipitate, cloudiness, or crystals in the wells containing your compound.

  • Review your protocol: Double-check the final concentration of this compound and the percentage of the organic solvent (e.g., DMSO) in the final assay volume.

Step 2: Determine the Solubility Limit

  • If you have not already, perform a kinetic solubility assay to estimate the solubility of this compound in your assay buffer. This will help you understand the concentration at which you can expect precipitation.

Step 3: Implement a Solution

Based on your findings, choose one or more of the following strategies to improve the solubility of this compound.

Strategies for Improving Compound Solubility

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vitro testing. These can be broadly categorized into physical and chemical modification methods.

Co-Solvents

The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to increase the solubility of nonpolar compounds.

Co-SolventTypical Starting Concentration in Final Assay VolumeMaximum Recommended Concentration (Cell-Based Assays)Notes
Dimethyl Sulfoxide (DMSO)0.1%<= 0.5%Widely used, but can have effects on cell physiology at higher concentrations.[1][2][3]
Ethanol0.1%<= 0.5%Can also exhibit cellular effects; proper vehicle controls are essential.[1]
Polyethylene Glycol (PEG) 4000.5%<= 1%Generally well-tolerated by many cell lines.
Propylene Glycol0.5%<= 1%Another commonly used co-solvent with relatively low toxicity.

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Weigh out a precise amount of this compound.

  • Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is fully dissolved.

  • When preparing your assay, perform serial dilutions of this stock solution in your cell culture medium or assay buffer, ensuring the final co-solvent concentration remains within the recommended limits.

pH Modification

For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of solid this compound to a small volume of each buffer.

  • Incubate the samples with agitation for 24 hours to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

SurfactantTypical Concentration RangeNotes
Tween® 20 / Tween® 800.01% - 0.1%Non-ionic surfactants, generally used in biochemical assays. May have effects on cell membranes in cell-based assays.
Pluronic® F-680.02% - 0.1%A non-ionic surfactant often used in cell culture to protect cells from shear stress.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

CyclodextrinTypical Concentration RangeNotes
β-Cyclodextrin (β-CD)1 - 10 mMCan be used in cell-based assays, but may have some cellular effects.[2]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1 - 20 mMMore soluble and generally less toxic than β-CD.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Compound Precipitation

G A Precipitation Observed B Review Protocol: - Final Compound Concentration - Final Solvent Concentration A->B C Perform Kinetic Solubility Assay B->C D Is Final Concentration > Kinetic Solubility Limit? C->D E Yes D->E Yes F No D->F No G Reduce Final Compound Concentration E->G H Select Solubility Enhancement Strategy E->H K Issue Persists: Consider Compound Aggregation or Instability F->K J Re-test in Assay G->J I Implement Co-solvent, pH Adjustment, or Cyclodextrin H->I I->J

Caption: A decision tree for troubleshooting compound precipitation in in vitro assays.

Generic Signaling Pathway Example

Due to the lack of specific information for this compound, the following diagram illustrates a hypothetical signaling pathway that a novel inhibitor might target.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds and Activates FR145715 This compound (Hypothetical Inhibitor) FR145715->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylates and Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: A hypothetical MAPK/ERK signaling pathway potentially targeted by an inhibitor.

References

troubleshooting off-target effects of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Troubleshooting Off-Target Effects of FR-145715

Our comprehensive search for scientific literature, patent databases, and other public information sources did not yield any specific data for a compound designated "this compound". This suggests that "this compound" may be an internal compound code not yet disclosed in the public domain, a potential misspelling, or a compound that is not yet characterized in published literature.

Without information on the compound's mechanism of action, its intended biological target, and its chemical structure, it is not possible to provide a specific and accurate troubleshooting guide for its off-target effects. A thorough understanding of the on-target activity is a prerequisite for diagnosing and mitigating off-target phenomena.

To assist researchers who may be working with novel compounds that have uncharacterized off-target effects, we are providing a general framework for troubleshooting. This guide is based on established principles of pharmacology and drug development and is intended to be adapted to the specific experimental context once the properties of the compound are better understood.

General Troubleshooting Guide for Off-Target Effects of Novel Compounds

This section provides a structured approach to identifying, characterizing, and mitigating potential off-target effects of a novel research compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known or expected function of our target. How can we determine if this is an off-target effect?

A1:

  • Confirm On-Target Engagement: First, verify that your compound is engaging with its intended target in your experimental system at the concentrations used. This can be done using techniques such as cellular thermal shift assays (CETSA), immunoprecipitation-mass spectrometry (IP-MS), or by using a well-characterized downstream biomarker of target activity.

  • Dose-Response Analysis: A critical step is to perform a dose-response curve for both the on-target and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different potency (either higher or lower EC50/IC50) than the on-target activity, it may suggest an off-target effect.

  • Use of Structurally Unrelated Agonists/Antagonists: If available, use other known modulators of your target that are structurally different from your compound. If these compounds do not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of your compound.

  • Rescue Experiments: Attempt to rescue the unexpected phenotype by overexpressing the intended target or by adding a downstream product of the target's activity. If the phenotype is not rescued, it is likely an off-target effect.

Q2: How can we identify the potential off-target(s) of our compound?

A2:

  • In Silico Profiling: Computational approaches, such as ligand-based or structure-based screening against databases of known protein structures, can predict potential off-target interactions.

  • Affinity-Based Proteomics: Techniques like chemical proteomics using a tagged version of your compound can be employed to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Broad Kinase or Receptor Panel Screening: Commercially available screening services can test your compound against a large panel of kinases, GPCRs, ion channels, or other target classes to identify potential off-target binding.

  • Phenotypic Screening with Knockout/Knockdown Cell Lines: If you have a hypothesis about a potential off-target, you can test your compound in cell lines where the suspected off-target has been knocked out or knocked down. A loss of the unexpected phenotype in these cells would point to that protein as an off-target.

Q3: We have identified a likely off-target. What are the next steps to mitigate this effect in our experiments?

A3:

  • Titrate to a Minimal Effective Concentration: Use the lowest concentration of your compound that still gives you a robust on-target effect. This may reduce the engagement with lower-affinity off-targets.

  • Modify the Compound Structure: If medicinal chemistry resources are available, structure-activity relationship (SAR) studies can be initiated to design new analogs of your compound that retain on-target potency but have reduced activity at the identified off-target.

  • Use a Different Tool Compound: If possible, switch to a structurally and mechanistically different compound that also modulates your target of interest but is unlikely to share the same off-target profile.

  • Control for the Off-Target Effect: In some cases, you may be able to pharmacologically or genetically block the activity of the off-target to isolate the effects of on-target modulation. For example, if your compound has an off-target effect on a particular receptor, you could co-administer a known antagonist for that receptor.

Experimental Protocols

Due to the lack of specific information on this compound, we are providing a general protocol for a Cellular Thermal Shift Assay (CETSA), a common method to verify target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

Objective: To determine if a compound binds to its intended target protein in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control. Incubate under normal culture conditions for a specified time to allow for compound entry and target binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes to induce protein denaturation and aggregation.

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Denature the supernatant samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

    • Quantify the band intensities.

  • Data Interpretation:

    • Plot the band intensity (representing the amount of soluble target protein) as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Data Presentation and Visualization

As no quantitative data for this compound is available, we are providing a template for how such data could be presented.

Table 1: Hypothetical Selectivity Profile of a Kinase Inhibitor

Target KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)
Kinase A10Kinase X1,000100
Kinase A10Kinase Y5,000500
Kinase A10Kinase Z>10,000>1,000

Diagrams of Signaling Pathways and Workflows

Below are generic diagrams created using Graphviz (DOT language) to illustrate common concepts in troubleshooting off-target effects.

Off_Target_Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Verification cluster_2 Hypothesis Testing cluster_3 Conclusion phenotype Unexpected Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response target_engagement Confirm On-Target Engagement phenotype->target_engagement struct_analogs Test Structurally Different Analogs dose_response->struct_analogs rescue_exp Rescue Experiments target_engagement->rescue_exp off_target Likely Off-Target Effect struct_analogs->off_target Phenotype absent on_target Unexpected On-Target Phenomenon struct_analogs->on_target Phenotype present rescue_exp->off_target Phenotype not rescued rescue_exp->on_target Phenotype rescued

Caption: A logical workflow for initial troubleshooting of a potential off-target effect.

Signaling_Pathway_Example compound This compound target Intended Target (e.g., Kinase A) compound->target On-Target Binding off_target Off-Target (e.g., Kinase X) compound->off_target Off-Target Binding downstream_on Downstream On-Target Effect target->downstream_on downstream_off Downstream Off-Target Effect off_target->downstream_off phenotype_on Expected Phenotype downstream_on->phenotype_on phenotype_off Unexpected Phenotype downstream_off->phenotype_off

Caption: A simplified signaling pathway illustrating on-target versus off-target effects.

We hope this general guidance is helpful for your research. Should information about this compound become publicly available, we would be pleased to develop a more specific technical support resource.

Technical Support Center: Optimizing FR-145715 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the small molecule inhibitor, FR-145715, for cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of compounds.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation. Always refer to the compound's specific datasheet for any alternative solvent recommendations.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability and activity of this compound, follow these guidelines for stock solution preparation and storage[1]:

  • Preparation:

    • Briefly centrifuge the vial containing the lyophilized powder to ensure all the material is at the bottom.

    • Resuspend the compound in a suitable solvent, like DMSO, to a recommended concentration of 10 mM.[1] Ensure the final concentration is below the solubility limit in the chosen solvent to avoid precipitation.[1]

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Q3: How do I determine the optimal seeding density for my cells?

A3: The optimal cell seeding density is critical for obtaining reproducible results and can vary depending on the cell line's growth rate.[1] To determine the ideal density, perform a preliminary experiment by seeding cells at various densities and monitoring their growth over the intended duration of your experiment.[1] The goal is to have the cells in the logarithmic growth phase and at a confluency of 70-80% at the time of the assay.[3]

Q4: What are the common causes of variability in cell viability assays?

A4: Inconsistent results in cell-based assays can stem from several factors, including[3]:

  • Cell Culture Practices: Variations in cell passage number and confluency can alter cellular responses to treatment.[1][3] It is advisable to use cells within a consistent and low passage number range.[3]

  • Reagent Stability: Improper storage and handling of reagents can lead to reduced activity.

  • Incubation Times: Deviations in incubation times can affect the observed results.

  • Environmental Conditions: Fluctuations in temperature and CO2 levels can impact cell health and growth.[3]

Troubleshooting Guide

Q5: I am observing over 100% viability at low concentrations of this compound. What could be the reason?

A5: Observing cell viability exceeding 100% at low compound concentrations is a phenomenon that can be attributed to a few factors. One possibility is a mitogenic effect of the compound at low doses, stimulating cell proliferation. Alternatively, the solvent (e.g., DMSO) at very low concentrations might have a slight growth-promoting effect on certain cell lines. It is also important to ensure that the normalization to the vehicle control is performed correctly.

Q6: My IC50 value for this compound is inconsistent between experiments. What should I do?

A6: Fluctuations in IC50 values are a common challenge. To improve consistency, consider the following[3]:

  • Standardize Cell Density: Ensure the initial number of cells seeded is consistent across all experiments, as this can affect the inhibitor's effective concentration per cell.[3]

  • Control Incubation Time: The duration of compound exposure can influence the IC50 value. Use a fixed incubation time for all comparative experiments.[3]

  • Consistent Reagent Preparation: Prepare fresh dilutions of this compound from a single, validated stock for each experiment to avoid issues with compound stability.

Q7: The viability of my negative control (untreated cells) is lower than expected. What could be the issue?

A7: Low viability in the negative control can indicate several problems:

  • Suboptimal Cell Culture Conditions: Ensure the cells are healthy and growing in the appropriate medium with the correct supplements.

  • Improper Seeding: Cells may not have been seeded at the optimal density.

  • Contamination: Check for any signs of microbial contamination in your cell culture.

  • Solvent Toxicity: The solvent used to dissolve the compound might be toxic to the cells, even at the concentration used in the vehicle control. It is important to run a vehicle-only control to assess solvent toxicity.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Luminescent ATP-Based Viability Assay

This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability by measuring intracellular ATP levels, a marker of metabolically active cells.[4]

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence assays

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 1:3 or 1:10 dilution series to generate a dose-response curve.[3] b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).[3] c. Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add the volume of luminescent reagent as recommended by the manufacturer (typically equal to the volume of culture medium in the well). c. Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Salt-Based (e.g., MTT, XTT) Reduction of tetrazolium salts to colored formazan products by metabolically active cells.[4]Fast, high-throughput, and relatively inexpensive.Endpoint assay; can overestimate viability; requires a final solubilization step for MTT.
Luminescent ATP-Based Measures ATP levels using a luciferase reaction, indicating the presence of metabolically active cells.[4]Highly sensitive, fast, and compatible with high-throughput screening.Requires cell lysis; signal can be affected by factors that alter intracellular ATP levels.
Dye Exclusion (e.g., Trypan Blue) Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Simple and rapid.Manual counting can be subjective and time-consuming; not suitable for high-throughput analysis.
Live/Dead Staining Uses a combination of fluorescent dyes to simultaneously identify live and dead cells.[5]Provides single-cell resolution and can be used for imaging and flow cytometry.[5]May require specialized equipment (fluorescence microscope or flow cytometer).

Visualizations

Experimental_Workflow Workflow for Optimizing Inhibitor Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate add_reagent Add Viability Assay Reagent incubate->add_reagent read_plate Measure Signal (e.g., Luminescence) add_reagent->read_plate normalize_data Normalize Data to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for optimizing inhibitor concentration.

Signaling_Pathway Hypothetical Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k mek MEK ras->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->mek Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

References

Navigating Experimental Challenges: A Guide to Preventing Compound Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. This technical support center provides guidance on how to mitigate the degradation of chemical compounds during experimentation, with a focus on general principles applicable to a wide range of molecules.

Due to the absence of specific public data on "FR-145715," this guide offers a framework based on established principles of chemical stability. Researchers working with any compound, including those with limited public information, can use these general strategies to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of compound degradation in a sample?

A1: Degradation can manifest in several ways, including:

  • Physical Changes: Color change, precipitation, or turbidity in a solution.

  • Chromatographic Changes: Appearance of new peaks, changes in peak shape, or a decrease in the main peak area in techniques like HPLC or LC-MS.

  • Spectroscopic Changes: Shifts in absorbance or fluorescence spectra.

  • Loss of Biological Activity: Reduced efficacy in bioassays compared to a freshly prepared standard.

Q2: What are the primary environmental factors that can cause compound degradation?

A2: Several environmental factors can compromise the stability of a chemical compound. These include exposure to light (photodegradation), elevated temperatures (thermodegradation), oxygen (oxidation), and non-optimal pH conditions (acid or base-catalyzed hydrolysis).[1][2][3]

Q3: How should I properly store my compounds to minimize degradation?

A3: Proper storage is crucial for maintaining compound integrity. General best practices include:

  • Temperature Control: Store compounds at the recommended temperature, which is often in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C).[1]

  • Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.[2]

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Moisture Control: Store in a desiccator or with desiccants to protect from hydrolysis.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to troubleshooting unexpected experimental results that may be linked to compound degradation.

Observation Potential Cause of Degradation Recommended Action
Loss of activity in a cell-based assay Hydrolysis in aqueous media, oxidation, or adsorption to plasticware.Prepare fresh solutions before each experiment. Use antioxidants if oxidation is suspected. Consider using low-binding labware.
Appearance of extra peaks in HPLC analysis Photodegradation from ambient light, or thermal degradation if samples are left at room temperature.Protect samples from light at all stages of the experiment. Use a cooled autosampler for long HPLC runs.
Inconsistent results between experimental repeats Inconsistent storage and handling of the compound stock solution.Establish and strictly follow a standard operating procedure (SOP) for compound handling, including storage conditions, solvent preparation, and sonication time.
Precipitation in the stock solution Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent. Consider using a different solvent or preparing a more dilute stock solution.

Experimental Protocols to Assess Compound Stability

To proactively address potential degradation, researchers can perform stability studies. Here is a general protocol for assessing the stability of a compound in a specific experimental buffer.

Protocol: Assessing Compound Stability in an Aqueous Buffer

  • Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots under the same conditions as the planned experiment (e.g., temperature, light exposure).

  • At each time point, quench the reaction if necessary (e.g., by adding an organic solvent) and analyze the sample by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Quantify the remaining parent compound at each time point to determine the degradation rate.

Visualizing Degradation Pathways and Mitigation Strategies

Understanding the potential pathways of degradation can help in designing experiments that minimize these risks.

cluster_degradation Common Degradation Pathways Compound Compound Degraded_Product_1 Oxidized Product Compound->Degraded_Product_1 O2 Degraded_Product_2 Hydrolyzed Product Compound->Degraded_Product_2 H2O, pH Degraded_Product_3 Photodegraded Product Compound->Degraded_Product_3 Light

Caption: Common pathways of compound degradation.

To counteract these degradation pathways, a systematic approach to experimental design is essential.

cluster_workflow Experimental Workflow for Stable Results A Compound Storage (Correct Temperature, Light Protection) B Solution Preparation (Freshly Prepared, Appropriate Solvent) A->B C Experiment Execution (Controlled Conditions) B->C D Sample Analysis (Timely, with Controls) C->D E Data Interpretation (Compare to Controls) D->E

References

Technical Support Center: Overcoming Resistance to FR-145715 in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Internal Note: Initial searches for "FR-145715" did not yield specific information on this compound's mechanism of action or established resistance pathways in fungal strains. The following technical support guide has been constructed based on well-documented mechanisms of resistance to other major classes of antifungal agents, such as azoles, polyenes, and echinocandins. The principles and experimental approaches outlined here provide a general framework for investigating and troubleshooting resistance to a novel antifungal compound. Researchers should adapt these methodologies to the specific characteristics of this compound as they are elucidated.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound for our fungal strain. What are the potential mechanisms of resistance?

A1: Increased MIC values suggest the development of resistance. Based on established antifungal resistance patterns, several mechanisms could be at play:

  • Target Modification: The fungal target of this compound may have undergone mutations that reduce the binding affinity of the compound.[1][2][3]

  • Overexpression of Efflux Pumps: Fungal cells can actively pump the drug out, lowering its intracellular concentration to sub-lethal levels. This is a common mechanism of multidrug resistance.[1][3][4]

  • Alterations in Drug Target Pathway: Changes in the metabolic or signaling pathway that this compound targets can create bypass routes, rendering the drug ineffective.[1][5]

  • Stress Response Activation: Fungi can activate general stress response pathways that help them tolerate the effects of the antifungal agent.[6][7]

  • Biofilm Formation: Fungal biofilms can create a physical barrier that prevents the drug from reaching its target.[4][8]

Q2: How can we begin to investigate the specific mechanism of resistance in our fungal strain?

A2: A systematic approach is recommended. Start by characterizing the resistant phenotype and then proceed to molecular and genetic analyses. A suggested workflow is outlined below.

Q3: Are there any known synergistic or antagonistic interactions between this compound and other antifungal agents?

A3: Information regarding synergistic or antagonistic interactions is not currently available for this compound. However, combination therapy is a common strategy to overcome drug resistance.[9] It is advisable to perform checkerboard assays with known antifungal agents (e.g., azoles, echinocandins) to identify potential synergistic interactions that could be effective against resistant strains.

Troubleshooting Guides

Issue 1: Inconsistent MIC Assay Results for this compound
Potential Cause Troubleshooting Step
Inoculum Preparation Variability Ensure a standardized protocol for inoculum preparation, including cell density and growth phase. Use a spectrophotometer to verify cell counts.
Drug Stock Instability Prepare fresh drug stocks from powder for each experiment. If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects.
Incomplete Drug Solubilization Visually inspect the drug stock for any precipitation. Use appropriate solvents and vortexing to ensure complete solubilization.
Plate Reading Inconsistency Use a standardized plate reading method, either visual or with a microplate reader at a specific wavelength (e.g., 530 nm). Define clear endpoints for growth inhibition.
Issue 2: Failure to Transform Resistant Fungal Strain for Genetic Analysis
Potential Cause Troubleshooting Step
Inefficient Protoplasting Optimize the concentration and incubation time of the cell wall-degrading enzymes (e.g., lyticase, zymolyase).
Low Transformation Efficiency Use a well-established transformation protocol for your fungal species. Consider alternative methods such as electroporation or Agrobacterium tumefaciens-mediated transformation.
Selection Marker Ineffectiveness Confirm that the selection marker is appropriate for your strain and that the concentration of the selective agent is optimal.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer

Methodology:

  • Prepare a 2X working stock of this compound in RPMI medium.

  • Perform serial two-fold dilutions of the 2X drug stock across the 96-well plate to achieve a final concentration range.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI.

  • Add an equal volume of the fungal inoculum to each well containing the drug dilutions.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubate the plates at the optimal temperature for your fungal strain for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Protocol 2: Gene Expression Analysis of Efflux Pumps by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target efflux pump genes (e.g., CDR1, MDR1) and a reference gene (e.g., ACT1)

  • Resistant and susceptible fungal strains

Methodology:

  • Culture the resistant and susceptible fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target efflux pump genes and the reference gene.

  • Analyze the relative gene expression levels using the ΔΔCt method to compare the expression in the resistant strain to the susceptible strain.

Visualizing Resistance Mechanisms

Logical Workflow for Investigating this compound Resistance

G Troubleshooting Workflow for this compound Resistance start Observe Increased MIC of this compound phenotype Characterize Phenotype (Growth curves, cross-resistance) start->phenotype molecular Molecular Analysis phenotype->molecular transcriptomics Transcriptomics (RNA-Seq) Identify differentially expressed genes molecular->transcriptomics genomics Genomics (Whole Genome Sequencing) Identify mutations molecular->genomics target_validation Target Validation (Gene knockout, site-directed mutagenesis) transcriptomics->target_validation genomics->target_validation conclusion Elucidate Resistance Mechanism target_validation->conclusion G Potential Fungal Stress Response Pathways to this compound drug This compound stress Cellular Stress (e.g., membrane, oxidative) drug->stress hsp90 Hsp90 Chaperone stress->hsp90 calcineurin Calcineurin Pathway stress->calcineurin pkc PKC/Cell Wall Integrity Pathway stress->pkc resistance Drug Resistance Phenotype hsp90->resistance calcineurin->resistance pkc->resistance

References

Technical Support Center: Synthesis of FR-145715 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of FR-145715 derivatives. Given that this compound is a piperidine-containing analogue of the immunosuppressant FK-506 (Tacrolimus), this guide focuses on the challenges associated with the synthesis of complex, highly functionalized piperidine moieties within a macrolide scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound and its derivatives?

The synthesis of this compound derivatives, which are complex piperidine-containing macrolides, presents several significant challenges. These include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers within the piperidine ring and the macrolide core is a primary hurdle.

  • Regioselectivity: Differentiating between multiple reactive sites, especially during functionalization of the piperidine ring, can be difficult.

  • Macrolactonization: The formation of the large macrolide ring is often a low-yielding step, susceptible to competing side reactions such as dimerization.

  • Functional Group Compatibility: The synthesis involves numerous sensitive functional groups that require a carefully planned protecting group strategy.

  • Purification: The structural complexity and high molecular weight of these compounds, along with the potential for closely related stereoisomers as byproducts, can make purification challenging.

Q2: What classes of reactions are commonly employed in the synthesis of functionalized piperidines for this compound analogues?

The synthesis of the substituted piperidine core often utilizes a variety of modern synthetic methods, including:

  • Diastereoselective methods for the creation of polysubstituted piperidines.

  • Multicomponent reactions to build the piperidine ring in a convergent manner.

  • C-H functionalization to introduce substituents onto a pre-formed piperidine scaffold.

  • Ring-closing metathesis to form the piperidine ring.

Q3: Are there any known stability issues with this compound derivatives?

While specific data on this compound is limited, FK-506 and its analogues can be sensitive to both acidic and basic conditions, which can lead to epimerization or degradation of the macrolide ring. The piperidine moiety itself is generally stable, but functional groups attached to it may be labile.

Troubleshooting Guides

Low Yield in Piperidine Ring Formation
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials Inefficient catalyst or reaction conditions.- Screen different catalysts (e.g., various Lewis acids or transition metal catalysts).- Optimize reaction temperature, concentration, and time.
Formation of multiple side products Lack of stereocontrol or regioselectivity.- Employ chiral auxiliaries or catalysts to enhance stereoselectivity.- Use directing groups to control regioselectivity during functionalization.
Decomposition of starting material or product Harsh reaction conditions.- Explore milder reaction conditions (e.g., lower temperature, alternative reagents).- Ensure appropriate protecting groups are used for sensitive functionalities.
Difficulties in Macrolactonization
Symptom Possible Cause(s) Suggested Solution(s)
Predominant formation of dimers or oligomers High concentration of the linear precursor.- Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Failure of the cyclization reaction Steric hindrance at the reaction site.- Use a more reactive activating agent for the carboxylic acid.- Consider alternative cyclization sites on the macrolide precursor.
Epimerization at chiral centers Basic or acidic conditions during activation or cyclization.- Employ neutral or mildly acidic/basic conditions.- Use coupling reagents known to minimize epimerization (e.g., HATU, COMU).
Challenges in Purification
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of desired product and impurities Similar polarity of the compounds.- Utilize different chromatographic techniques (e.g., reverse-phase HPLC, supercritical fluid chromatography).- Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group.
Product degradation on silica gel Acidity of the silica gel.- Use deactivated silica gel (e.g., treated with triethylamine).- Employ alternative stationary phases like alumina or celite.

Experimental Protocols

General Procedure for Diastereoselective Synthesis of a Polysubstituted Piperidine

This protocol is a generalized example based on common strategies for constructing highly substituted piperidines.

  • Reaction Setup: To a solution of the starting aldehyde (1.0 eq) and β-ketoester (1.1 eq) in an anhydrous solvent (e.g., toluene or CH2Cl2) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst (e.g., TiCl4 or SnCl4, 0.1-1.2 eq).

  • Addition of Amine: After stirring for 15-30 minutes, add a solution of the amine (1.2 eq) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 or NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (Aldehyde, β-Ketoester, Amine) reaction Diastereoselective Piperidine Synthesis (Lewis Acid Catalysis) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Piperidine Derivative purification->product

Caption: General workflow for the synthesis of a functionalized piperidine derivative.

troubleshooting_logic start Low Yield in Synthesis Step check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) low_conversion->optimize_conditions check_byproducts Analyze Byproducts high_conversion->check_byproducts isomers Stereoisomers/Regioisomers Formed check_byproducts->isomers Yes degradation Degradation Products check_byproducts->degradation No improve_selectivity Improve Stereo/Regioselectivity (Chiral Auxiliaries, Directing Groups) isomers->improve_selectivity milder_conditions Use Milder Conditions degradation->milder_conditions

Caption: Troubleshooting logic for addressing low yields in a synthetic step.

Technical Support Center: Minimizing Small Molecule Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for "FR-145715" did not yield specific public data regarding its mechanism of action or cytotoxicity. The following guide provides general best practices and troubleshooting strategies for minimizing the cytotoxic effects of novel small molecule inhibitors when working with sensitive primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before treating primary cells with a new small molecule inhibitor?

Before introducing a new compound to your primary cell cultures, it is crucial to perform preliminary assessments to minimize the risk of solvent-induced and compound-specific cytotoxicity.

  • Solvent Compatibility: Test the tolerance of your specific primary cell type to the solvent (e.g., DMSO, ethanol) used to dissolve the compound. It is recommended to keep the final solvent concentration in the culture medium below 0.1%, although some robust primary cells may tolerate up to 0.5%. Always include a "vehicle-only" control in your experiments.

  • Stock Solution Quality: Ensure your compound is fully dissolved in the stock solution. Precipitates can cause inconsistent results and direct physical damage to cells. Centrifuge and filter the stock solution if necessary.

  • Dose-Ranging Study: Perform a broad-range dose-response experiment to determine the optimal working concentration. This helps identify the concentration at which the desired biological effect is observed without significant cytotoxicity.

Q2: How can I distinguish between compound-specific cytotoxicity and general stress on my primary cells?

Several factors can contribute to poor cell health in culture.[1][2][3] Distinguishing between them is key to effective troubleshooting:

  • Morphology Check: Observe the cells under a microscope before and after treatment. Compound-specific cytotoxicity might induce specific morphological changes like blebbing, vacuolization, or apoptosis, while general stress might lead to detachment or reduced proliferation.

  • Time-Course Analysis: Assess cell viability at multiple time points after compound addition. Rapid cell death (within hours) may suggest acute toxicity, whereas delayed effects could be due to secondary metabolic consequences or nutrient depletion.

  • Positive and Negative Controls: Use a known cytotoxic compound as a positive control and a vehicle-only treatment as a negative control. This helps to benchmark the observed effects.

Troubleshooting Guide

Issue 1: High levels of cell death are observed even at low concentrations of the compound.

  • Possible Cause: The compound may be highly potent and cytotoxic to the specific primary cell type, or the cells themselves are under stress.

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or high-passage-number primary cells are more susceptible to cytotoxic effects.[4]

    • Reduce Exposure Time: A shorter incubation period with the compound may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.

    • Optimize Seeding Density: Plating cells at an optimal density is crucial. Overly sparse cultures can be more sensitive to stress, while overly dense cultures can suffer from nutrient depletion, exacerbating the compound's toxic effects.[1]

    • Serum Concentration: If using a serum-containing medium, consider whether the serum proteins might be binding to the compound, affecting its free concentration. Conversely, in serum-free conditions, cells may be more sensitive.[4]

Issue 2: Cells are detaching from the culture vessel after compound treatment.

  • Possible Cause: The compound may be interfering with cell adhesion molecules or the extracellular matrix, or it could be an indicator of anoikis (a form of programmed cell death).

  • Troubleshooting Steps:

    • Check for Over-Trypsinization: During subculturing, excessive exposure to trypsin can damage cell surface proteins, making them more prone to detachment.[3]

    • Ensure Proper Coating: For adherent primary cells, ensure the culture vessels are adequately coated with the appropriate matrix (e.g., collagen, fibronectin, poly-L-lysine).[1]

    • Lower Compound Concentration: Cell detachment is often a sign of cytotoxicity. Reducing the compound's concentration is a primary troubleshooting step.

    • Investigate Apoptosis: Use assays like Annexin V staining to determine if the detachment is due to apoptosis.

Quantitative Data Summary

Table 1: Example Dose-Response Data for a Hypothetical Small Molecule Inhibitor

Concentration (µM)Cell Viability (%) (MTT Assay)Observations
0 (Vehicle)100 ± 4.5Normal morphology
0.198 ± 5.1No significant change
192 ± 6.2No significant change
575 ± 8.9Minor rounding of some cells
1052 ± 7.4Significant cell rounding and some detachment
2521 ± 4.8Widespread cell death and detachment
505 ± 2.1Complete cell death

Table 2: Effect of Solvents on Primary Cardiomyocyte Viability

SolventFinal Concentration (%)Cell Viability (%) after 24h
DMSO0.0599 ± 3.2
DMSO0.197 ± 4.1
DMSO0.585 ± 6.7
Ethanol0.198 ± 3.8
Ethanol0.578 ± 9.2

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using an LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[5]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (negative control), "untreated" (background control), and "lysis buffer" (positive control for maximum LDH release) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Sample Collection: Carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Absorbance Reading: Incubate the reaction plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] * 100.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_optimization Phase 4: Optimization prep_cells Prepare Primary Cells dose_range Dose-Ranging Study (Broad Concentration Range) prep_cells->dose_range prep_compound Prepare Compound Stock (Solvent Optimization) prep_compound->dose_range time_course Time-Course Analysis (Multiple Time Points) dose_range->time_course viability_assay Cytotoxicity Assay (e.g., MTT, LDH) dose_range->viability_assay morphology Microscopic Observation time_course->morphology ic50 Determine IC50 Value viability_assay->ic50 optimize_conc Select Non-Toxic Concentration Range morphology->optimize_conc ic50->optimize_conc mechanistic_study Proceed to Mechanistic Studies optimize_conc->mechanistic_study

Caption: Workflow for assessing and minimizing small molecule cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Growth Factor Receptor kinase_A Kinase A receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Activates transcription Transcription Factor kinase_B->transcription Activates off_target Off-Target Kinase cytotoxicity Cytotoxicity off_target->cytotoxicity proliferation Proliferation transcription->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_B Intended Target inhibitor->off_target Off-Target Effect

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

References

Technical Support Center: FR-145715 Squalene Synthase Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FR-145715 squalene synthase assay.

Troubleshooting Guide

Encountering issues with your squalene synthase assay? This guide addresses common problems and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Inactive Enzyme: Improper storage or handling of the squalene synthase enzyme.Ensure the enzyme is stored at the recommended temperature (typically -80°C) and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.
Degraded Substrates/Cofactors: NADPH and FPP are sensitive to degradation.Prepare fresh solutions of NADPH and FPP. Store stock solutions at -20°C or as recommended by the supplier.
Missing Cofactors: The assay requires magnesium ions (Mg²⁺) for activity.Verify that Mg²⁺ has been added to the reaction buffer at the optimal concentration (e.g., 10 mM, but may require optimization)[1].
Incorrect Assay Conditions: Suboptimal pH or temperature.Ensure the assay buffer is at the correct pH and the reaction is incubated at the optimal temperature for the specific enzyme being used.
High Background Signal Contaminating Fluorescence/Absorbance: The test compound (this compound) or other buffer components may interfere with the signal at the detection wavelength (340 nm for NADPH).Run a control reaction without the enzyme to measure the background signal from the compound and other reagents. Subtract this background from the experimental wells.
Precipitation of Compound: this compound or other test compounds may precipitate in the assay buffer.Check for turbidity in the wells[2]. If precipitation occurs, try dissolving the compound in a different solvent or reducing the final concentration. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not inhibit the enzyme.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize well-to-well variability[2].
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments.Ensure uniform temperature distribution in the incubator or plate reader. Allow all reagents to equilibrate to the assay temperature before starting the reaction[2].
Sample Dilution Issues: Inaccurate serial dilutions of this compound.Perform careful serial dilutions and use fresh dilution series for each experiment to avoid inaccuracies from adsorption to plasticware.
Unexpected IC₅₀ Value for this compound Incorrect Reagent Concentrations: The concentrations of FPP or NADPH may be incorrect, affecting the inhibitor's apparent potency.Verify the concentrations of all stock solutions. The IC₅₀ value can be sensitive to substrate concentration, particularly for competitive inhibitors.
Enzyme Concentration Too High: Excessively high enzyme concentration can lead to rapid substrate depletion, making it difficult to accurately measure inhibition.Optimize the enzyme concentration to ensure the reaction proceeds linearly for the duration of the measurement.
Assay Incubation Time: The incubation time with the inhibitor may be too short or too long.Optimize the pre-incubation time of the enzyme with the inhibitor and the overall reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the squalene synthase assay?

A1: The assay measures the activity of squalene synthase, which catalyzes the conversion of two molecules of farnesyl diphosphate (FPP) into squalene. This two-step reaction requires NADPH as a cofactor. The activity is typically monitored by measuring the decrease in NADPH concentration, which can be detected by a decrease in absorbance at 340 nm or a change in fluorescence[1][3].

Q2: How does this compound inhibit squalene synthase?

A2: this compound is a known inhibitor of squalene synthase. It acts by blocking the enzyme's catalytic activity, thereby preventing the synthesis of squalene[4]. This inhibition leads to a reduced rate of NADPH consumption in the assay.

Q3: What are the critical reagents and their typical concentrations in the assay?

A3: The core components are the squalene synthase enzyme, its substrate FPP, and the cofactor NADPH in a suitable buffer containing Mg²⁺. While optimal concentrations may vary, typical ranges are:

  • FPP: Varies, often around the Kₘ value.

  • NADPH: Sufficient to ensure the reaction rate is not limited by its availability.

  • Mg²⁺: Typically in the millimolar range (e.g., 10 mM)[1].

  • Buffer: A neutral pH buffer like Tris-HCl or HEPES.

Q4: Can I use a different method to detect squalene synthase activity?

A4: Yes, alternative methods exist. A common approach involves using radiolabeled [¹⁴C]-FPP as the substrate. After the reaction, the produced [¹⁴C]-squalene is extracted and quantified using scintillation counting[5]. This method is more direct but requires handling of radioactive materials.

Q5: My test compound is dissolved in DMSO. Will this affect the assay?

A5: DMSO is a common solvent for inhibitors, but high concentrations can inhibit enzyme activity. It is crucial to maintain a consistent, low final concentration of DMSO (e.g., <1%) in all wells, including controls. Run a solvent control (assay with DMSO but no inhibitor) to check for any inhibitory effects of the solvent itself.

Experimental Protocol: Squalene Synthase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on squalene synthase by monitoring NADPH consumption.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a magnesium salt (e.g., 10 mM MgCl₂).
  • Enzyme Solution: Dilute the squalene synthase enzyme to the desired concentration in assay buffer. Keep on ice.
  • Substrate/Cofactor Mix: Prepare a solution containing FPP and NADPH in assay buffer. Protect from light.
  • Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

2. Assay Procedure:

  • Add a small volume of the diluted this compound or control solvent to the wells of a microplate.
  • Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the substrate/cofactor mix to each well.
  • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode. Record readings every minute for 15-30 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each this compound concentration.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table provides example concentrations and parameters for a typical squalene synthase assay. Note that these values may require optimization for specific experimental conditions.

Parameter Typical Value/Range Notes
Enzyme Concentration Varies by activityShould be optimized for a linear reaction rate.
FPP Concentration 10 - 50 µM
NADPH Concentration 100 - 200 µM
MgCl₂ Concentration 5 - 10 mMEssential for enzyme activity[1].
Final DMSO Concentration < 1% (v/v)To avoid solvent-induced inhibition.
Incubation Temperature 30 - 37 °C
Detection Wavelength 340 nmFor NADPH absorbance.

Visualizations

Squalene Synthase Catalytic Pathway

Squalene_Synthase_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction FPP1 Farnesyl Diphosphate (FPP) SQS Squalene Synthase FPP1->SQS FPP2 Farnesyl Diphosphate (FPP) FPP2->SQS PSPP Presqualene Diphosphate (PSPP) PSPP->SQS Squalene Squalene SQS->PSPP SQS->Squalene NADP NADP+ SQS->NADP NADPH NADPH NADPH->SQS H- FR145715 This compound FR145715->SQS Inhibition

Caption: Catalytic mechanism of squalene synthase and inhibition by this compound.

Experimental Workflow for Inhibition Assay

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B 2. Add Inhibitor (this compound) and Enzyme to Plate A->B C 3. Pre-incubate (Allow inhibitor binding) B->C D 4. Initiate Reaction (Add FPP + NADPH) C->D E 5. Kinetic Measurement (Monitor Absorbance at 340 nm) D->E F 6. Data Analysis (Calculate Rates and IC₅₀) E->F

Caption: Step-by-step workflow for the this compound squalene synthase inhibition assay.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem with Assay Q1 Is there any enzyme activity in the positive control? Start->Q1 A1_Yes Check for high background or inconsistent results. Q1->A1_Yes Yes A1_No Troubleshoot enzyme, substrates, or cofactors. Q1->A1_No No Q2 Is the background signal high in 'no enzyme' control? A1_Yes->Q2 Sol1 Verify enzyme activity A1_No->Sol1 Sol2 Prepare fresh reagents (NADPH, FPP) A1_No->Sol2 Sol3 Confirm Mg²⁺ is present A1_No->Sol3 A2_Yes Compound interference or precipitation. Check solubility and controls. A2_No Check for pipetting errors and temperature consistency.

References

Technical Support Center: Addressing Batch-to-Batch Variability of FR-145715

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and troubleshoot batch-to-batch variability of the investigational compound FR-145715. The following information is intended to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability with a compound like this compound?

Batch-to-batch variability of a chemical compound can stem from several factors throughout the manufacturing and experimental process. The most common sources include variations in the synthesis and purification process, leading to differences in purity, impurity profiles, and the presence of residual solvents or stereoisomers.[1] Subsequent handling and storage conditions, such as exposure to light, temperature fluctuations, or moisture, can also lead to degradation of the compound.[2]

Q2: How can I minimize variability in my experiments when using different batches of this compound?

To minimize variability, it is crucial to implement a robust quality control (QC) process for each new batch of this compound.[3] This should include analytical characterization to confirm identity and purity, as well as functional validation in a standardized assay.[2] Additionally, maintaining consistent experimental conditions, such as cell passage number, reagent sources, and instrument calibration, is essential for reproducible results.[4][5]

Q3: What are the initial steps I should take when I suspect batch-to-batch variability is affecting my results?

If you suspect batch-to-batch variability, the first step is to compare the analytical data (e.g., Certificate of Analysis) of the different batches. Look for any reported differences in purity or other specifications. The next step is to perform a side-by-side comparison of the old and new batches in a simple, well-characterized assay to confirm a functional difference.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Enzyme Inhibition Assays

Q: We are observing a significant shift in the IC50 value for this compound in our kinase inhibition assay between two different batches. What could be the cause?

A: A shift in IC50 values is a common indicator of batch-to-batch variability. Several factors could be responsible:

  • Purity Differences: The most likely cause is a difference in the purity of the compound. Even small amounts of impurities can interfere with the assay.

  • Presence of Active Impurities: One batch may contain an impurity that also has inhibitory activity, leading to a more potent apparent IC50.

  • Compound Degradation: Improper storage or handling of one batch may have led to degradation, reducing its effective concentration.[2]

  • Solubility Issues: Differences in the physical properties of the batches (e.g., crystalline form) could affect solubility in your assay buffer.

Troubleshooting Steps:

  • Verify Purity: Have the purity of both batches independently verified using methods like HPLC and Mass Spectrometry.

  • Check Solubility: Visually inspect the compound's solubility in your assay buffer at the highest concentration used.

  • Standardize Compound Preparation: Ensure that the stock solutions for both batches are prepared fresh using the same solvent and protocol.

  • Run a Reference Compound: Include a well-characterized standard inhibitor in your assay to ensure the assay itself is performing consistently.

Issue 2: Variable Cytotoxicity in Cell-Based Assays

Q: Our lab has noted that a new batch of this compound is showing significantly higher cytotoxicity in our cell viability assays compared to the previous batch. How should we troubleshoot this?

A: Increased cytotoxicity can be caused by the presence of a toxic impurity or a higher effective concentration of the active compound.

  • Toxic Impurities: The synthesis process may have generated a cytotoxic byproduct that was not present in the previous batch.

  • Higher Potency of the New Batch: The new batch may be purer or more potent, leading to the expected cytotoxic effects at a lower concentration.

  • Cell Line Variability: Ensure the cell line used has a consistent passage number and has been recently authenticated, as genetic drift in cell lines can alter their response to compounds.[2]

Troubleshooting Steps:

  • Review Analytical Data: Scrutinize the Certificate of Analysis for any new or uncharacterized impurities.

  • Perform a Dose-Response Curve: Conduct a full dose-response analysis for both batches to accurately determine and compare their CC50 (cytotoxic concentration 50%) values.

  • Assess Stability in Media: Test the stability of this compound from both batches in your cell culture media over the time course of your experiment.[2]

Data Presentation

Table 1: Example of Batch-to-Batch Variability in an Enzyme Inhibition Assay

Batch NumberPurity (by HPLC)Reported IC50 (nM)Observed IC50 (nM) - Lab AObserved IC50 (nM) - Lab B
This compound-00199.2%15.5 ± 2.116.2 ± 3.514.9 ± 2.8
This compound-00295.8%16.0 ± 2.545.7 ± 5.151.3 ± 6.2

Table 2: Example of Batch-to-Batch Variability in a Cell Viability Assay (MCF-7 cells)

Batch NumberPurity (by HPLC)Reported CC50 (µM)Observed CC50 (µM) - Lab AObserved CC50 (µM) - Lab B
This compound-00199.2%25.1 ± 3.324.8 ± 4.126.0 ± 3.9
This compound-00295.8%24.5 ± 3.88.2 ± 1.97.6 ± 1.5

Experimental Protocols

Protocol 1: Quality Control Enzyme Inhibition Assay
  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Prepare a 2X working solution of the target kinase in assay buffer.

    • Substrate: Prepare a 2X working solution of the peptide substrate and ATP in assay buffer.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each this compound batch in 100% DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted compound to a 384-well plate.

    • Add 10 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of each this compound batch in cell culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Incubate for 48 hours at 37°C and 5% CO2.[2]

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization and Measurement:

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the cell viability against the log of the compound concentration to determine the CC50 value.

Visualizations

cluster_pathway Hypothetical Signaling Pathway for this compound Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FR145715 This compound FR145715->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

cluster_workflow Quality Control Workflow for New Batches of this compound ReceiveBatch Receive New Batch AnalyticalQC Analytical QC (HPLC, MS, NMR) ReceiveBatch->AnalyticalQC FunctionalQC Functional QC (Enzyme Assay) AnalyticalQC->FunctionalQC CompareData Compare to Reference Batch FunctionalQC->CompareData Decision Accept or Reject? CompareData->Decision Accept Accept Batch Decision->Accept Data Match Reject Reject Batch Decision->Reject Data Mismatch

Caption: Quality control workflow for new batches of this compound.

cluster_troubleshooting Troubleshooting Decision Tree for Inconsistent Results Start Inconsistent Results Observed CheckCompound Check Compound Integrity (Purity, Age, Storage) Start->CheckCompound CheckAssay Review Assay Parameters (Reagents, Cells, Protocol) Start->CheckAssay CheckInstrument Verify Instrument Calibration and Performance Start->CheckInstrument SideBySide Perform Side-by-Side Test (Old vs. New Batch) CheckCompound->SideBySide Different Results Differ? SideBySide->Different CompoundIssue Root Cause: Batch-to-Batch Variability Different->CompoundIssue Yes AssayIssue Root Cause: Assay Variability Different->AssayIssue No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Squalene Synthase Inhibitors: Evaluating Efficacy Beyond Statins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of squalene synthase inhibitors, a class of cholesterol-lowering agents that target a key enzymatic step in cholesterol biosynthesis. While information on FR-145715 is not available in the public domain, this guide evaluates other significant compounds in this class, offering a framework for understanding their inhibitory potential through experimental data and mechanistic pathways.

Squalene synthase represents a pivotal target in hypercholesterolemia therapy. Its inhibition blocks the first committed step toward cholesterol biosynthesis, potentially offering a more targeted approach with a different side-effect profile compared to HMG-CoA reductase inhibitors (statins).[1][2][3] This guide focuses on a comparative assessment of prominent squalene synthase inhibitors based on available preclinical and clinical data.

Performance Comparison of Squalene Synthase Inhibitors

The following table summarizes the in vitro and in vivo efficacy of several notable squalene synthase inhibitors. These compounds have been evaluated in various models, providing a basis for comparing their potency and cholesterol-lowering effects.

CompoundIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (ED50)Key Findings
RPR 107393 0.6 - 0.9 nM (rat liver microsomes)[4]Rats5 mg/kg (inhibition of de novo cholesterol biosynthesis)[4]Demonstrated greater cholesterol-lowering efficacy than lovastatin in marmosets.[4]
Lapaquistat Acetate (TAK-475) Not explicitly stated in the provided results.Humans (Phase II & III trials)100 mg dailySignificantly decreased LDL cholesterol by 21.6% in monotherapy and 18.0% with a statin. Development was halted due to potential hepatic safety issues.[5]
Zaragozic Acid A Not explicitly stated in the provided results.Mice200 µg/kg (acute hepatic cholesterol synthesis inhibition)A potent natural product inhibitor of squalene synthase.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of typical methodologies used to evaluate the inhibitory effect of squalene synthase inhibitors.

In Vitro Squalene Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against squalene synthase.

Protocol:

  • Enzyme Preparation: Microsomes containing squalene synthase are isolated from rat liver homogenates through differential centrifugation.

  • Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, a buffer solution (e.g., potassium phosphate buffer), necessary cofactors such as NADPH and MgCl₂, and the substrate, [¹⁴C]-farnesyl pyrophosphate.

  • Inhibitor Addition: The test compound (e.g., RPR 107393) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

  • Extraction: The reaction is stopped, and the lipid-soluble products, including [¹⁴C]-squalene, are extracted using an organic solvent like hexane.

  • Quantification: The amount of synthesized [¹⁴C]-squalene is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

Objective: To assess the ability of a compound to inhibit cholesterol synthesis in a living organism.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound is administered orally (p.o.) or via another relevant route at various doses.

  • Radiolabel Administration: After a specific time following compound administration, a radiolabeled precursor of cholesterol, such as [¹⁴C]-mevalonate, is administered.

  • Tissue Collection: After a set period, animals are euthanized, and the liver is collected.

  • Lipid Extraction: Lipids are extracted from the liver tissue.

  • Saponification and Sterol Isolation: The extracted lipids are saponified, and the non-saponifiable fraction containing cholesterol is isolated.

  • Quantification: The amount of [¹⁴C] incorporated into cholesterol is measured using liquid scintillation counting.

  • Data Analysis: The effective dose that causes 50% inhibition of cholesterol synthesis (ED50) is calculated by comparing the treated groups to a vehicle-treated control group.

Mechanistic and Experimental Visualizations

To further elucidate the processes involved, the following diagrams illustrate the cholesterol biosynthesis pathway, the mechanism of squalene synthase inhibition, and a typical experimental workflow.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase (Inhibitor Target) Cholesterol Cholesterol Squalene->Cholesterol ...

Caption: Cholesterol Biosynthesis Pathway Highlighting Enzyme Targets.

Squalene_Synthase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitor Action FPP1 Farnesyl Pyrophosphate SQS_active Squalene Synthase (Active Site) FPP1->SQS_active FPP2 Farnesyl Pyrophosphate FPP2->SQS_active Squalene Squalene SQS_active->Squalene Inhibitor Squalene Synthase Inhibitor SQS_blocked Squalene Synthase (Blocked Active Site) Inhibitor->SQS_blocked No_Reaction No Squalene Formation SQS_blocked->No_Reaction

Caption: Mechanism of Squalene Synthase Inhibition.

Experimental_Workflow start Start: In Vitro Assay enzyme_prep Prepare Microsomal Squalene Synthase start->enzyme_prep add_inhibitor Add Inhibitor at Varying Concentrations enzyme_prep->add_inhibitor run_reaction Incubate with [14C]-FPP add_inhibitor->run_reaction quantify Extract and Quantify [14C]-Squalene run_reaction->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for In Vitro Squalene Synthase Inhibition Assay.

References

A Comparative Guide to Squalene Synthase Inhibitors: Zaragozic Acid vs. RPR 107393

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potent squalene synthase inhibitors: zaragozic acid A (also known as squalestatin 1) and RPR 107393. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering therapeutics. This document summarizes key quantitative data, outlines experimental methodologies for the cited experiments, and provides a visual representation of the relevant biochemical pathway.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy data for zaragozic acid A and RPR 107393.

Efficacy ParameterZaragozic Acid A (Squalestatin 1)RPR 107393
In Vitro Efficacy
Target EnzymeSqualene SynthaseSqualene Synthase
Enzyme SourceRat Liver MicrosomesRat Liver Microsomes
IC₅₀ 12 ± 5 nM [1]0.6 - 0.9 nM [1]
Inhibition TypeCompetitive[2]Not specified
In Vivo Efficacy
Animal ModelMouseRat
ED₅₀ (Inhibition of hepatic cholesterol synthesis) 0.2 mg/kg [3]5 mg/kg (inhibition of de novo cholesterol biosynthesis from mevalonate)[1]
Animal ModelNot ReportedRat
Cholesterol Reduction Not Reported≤ 51% reduction in total serum cholesterol (30 mg/kg, p.o. b.i.d. for 2 days)[1]
Animal ModelMarmosetMarmoset
Cholesterol Reduction Up to 75% reduction in serum cholesterol [1]50% reduction in plasma cholesterol (20 mg/kg b.i.d. for 1 week)[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by zaragozic acid and RPR 107393.

Cholesterol_Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol ... Zaragozic_Acid Zaragozic Acid Zaragozic_Acid->Inhibitors RPR_107393 RPR 107393 RPR_107393->Inhibitors

Caption: Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay (Rat Liver Microsomes)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against squalene synthase.

1. Preparation of Rat Liver Microsomes:

  • Livers are excised from rats and homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

  • The protein concentration of the microsomal preparation is determined using a standard protein assay.

2. Squalene Synthase Activity Assay:

  • The assay is typically conducted in a reaction mixture containing the microsomal preparation, a buffer system (e.g., 50 mM HEPES, pH 7.4), cofactors such as NADPH and MgCl₂, and the radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).

  • Test compounds (e.g., zaragozic acid A, RPR 107393) are pre-incubated with the microsomes at various concentrations.

  • The enzymatic reaction is initiated by the addition of [¹⁴C]FPP and incubated at 37°C.

  • The reaction is stopped, and the lipids are extracted using an organic solvent.

  • The amount of synthesized [¹⁴C]squalene is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.

3. Data Analysis:

  • The percentage of inhibition of squalene synthase activity is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition and Plasma Cholesterol Reduction Studies

This protocol describes a general procedure for evaluating the in vivo efficacy of squalene synthase inhibitors in animal models such as rats or mice.

1. Animal Models and Dosing:

  • Male rats (e.g., Sprague-Dawley) or mice are used for these studies.

  • The test compounds are formulated in a suitable vehicle and administered orally (p.o.) or via other appropriate routes at various doses.

  • A control group receives the vehicle alone.

2. Inhibition of Hepatic Cholesterol Synthesis (ED₅₀ Determination):

  • Following administration of the test compound, a radiolabeled precursor of cholesterol, such as [³H]mevalonate, is administered.

  • After a specified time, the animals are euthanized, and the livers are collected.

  • The lipids are extracted from the liver, and the incorporation of the radiolabel into newly synthesized cholesterol is measured.

  • The ED₅₀, the dose of the compound that produces 50% of the maximal inhibitory effect, is calculated.

3. Plasma/Serum Cholesterol Reduction:

  • For studies assessing the impact on circulating cholesterol levels, animals are dosed with the test compound over a period of several days or weeks.

  • Blood samples are collected at baseline and at various time points during the study.

  • Plasma or serum is separated, and total cholesterol levels are measured using standard enzymatic assays.

  • The percentage reduction in cholesterol levels is calculated for each treatment group compared to the control group.

Summary

Both zaragozic acid A and RPR 107393 are highly potent inhibitors of squalene synthase. In vitro data from rat liver microsomal assays indicate that RPR 107393 is approximately 13- to 20-fold more potent than zaragozic acid A based on their respective IC₅₀ values.

In vivo, both compounds demonstrate significant cholesterol-lowering effects. Zaragozic acid A shows a potent inhibition of hepatic cholesterol synthesis in mice with an ED₅₀ of 0.2 mg/kg. RPR 107393 also effectively inhibits cholesterol biosynthesis in rats, albeit with a higher ED₅₀ of 5 mg/kg. However, direct comparison of ED₅₀ values should be made with caution due to the different animal models used. Both compounds have demonstrated the ability to significantly reduce circulating cholesterol levels in rodents and primates.

This guide provides a foundation for researchers to compare the efficacy of these two important squalene synthase inhibitors. The choice of compound for further research and development would depend on a variety of factors including potency, pharmacokinetic properties, and safety profiles.

References

FR-145715 versus other known squalene synthase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Squalene Synthase Inhibitors

An Objective Analysis of Leading Compounds in Cholesterol Biosynthesis Research

Introduction

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic step in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[1][2] Inhibition of SQS is a promising therapeutic strategy for hypercholesterolemia. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, SQS inhibitors do not interfere with the synthesis of non-sterol isoprenoids, which are essential for various cellular functions.[1][2] This targeted approach is expected to have a more favorable side-effect profile.[3] This guide provides a comparative overview of several prominent squalene synthase inhibitors, focusing on their performance based on available experimental data.

Note on FR-145715: Extensive searches of publicly available scientific literature and databases did not yield specific information or experimental data for a squalene synthase inhibitor designated as this compound. Therefore, this guide will focus on a comparison of other well-characterized squalene synthase inhibitors.

Quantitative Comparison of Squalene Synthase Inhibitors

The inhibitory potency of different compounds against squalene synthase is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the reported IC50 values for several known squalene synthase inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.

InhibitorEnzyme SourceIC50 ValueReference
Lapaquistat (TAK-475) Metabolite (T-91485) Human Skeletal Myocytes45 nM[4]
Differentiated RD Cells36 nM[4]
Zaragozic Acid A (Squalestatin S1) Rat Liver12 ± 5 nM[5][6]
C6 Glioma Cells3-5 µM (in whole cells)[7]
Pig Brain21 nM[7]
Rat Brain37 nM[7]
HepG2 Cells6 µM (in whole cells)[8]
RPR 107393 Rat Liver Microsomes0.6 - 0.9 nM[9]
Chlorogenic Acid Pig Liver100 nM[10]
Zaragozic Acids D and D2 Not SpecifiedPotent inhibitors[11]

Experimental Protocols

The determination of squalene synthase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are detailed methodologies for key experiments cited in the literature for assessing the performance of these inhibitors.

In Vitro Squalene Synthase Activity Assay

This assay directly measures the enzymatic activity of squalene synthase in the presence of an inhibitor. A common method involves the use of a radiolabeled substrate.

Objective: To determine the IC50 value of a test compound against squalene synthase.

Materials:

  • Enzyme source: Microsomal fractions from rat liver, pig brain, or other tissues, or recombinant human squalene synthase.[7][9]

  • Substrate: Radiolabeled [14C]farnesyl pyrophosphate ([14C]FPP).[12]

  • Cofactor: NADPH.[13]

  • Reaction buffer: Typically a phosphate buffer at physiological pH (e.g., pH 7.4) containing magnesium chloride (MgCl2).[12]

  • Test inhibitor at various concentrations.

  • Scintillation cocktail and counter.

Procedure:

  • The enzyme preparation is pre-incubated with various concentrations of the inhibitor in the reaction buffer.

  • The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [14C]FPP, and the cofactor, NADPH.

  • The reaction mixture is incubated at 37°C for a specific period.

  • The reaction is stopped, often by the addition of a strong base like potassium hydroxide (KOH).[12]

  • The product, [14C]squalene, is extracted using an organic solvent (e.g., petroleum ether or hexane).[6][14]

  • The amount of radioactivity in the extracted squalene is quantified using a scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Another method monitors the depletion of the cofactor NADPH, which is consumed in stoichiometric amounts during the formation of squalene. The decrease in NADPH concentration can be measured by its fluorescence.[3][13]

Cell-Based Cholesterol Synthesis Assay

This assay evaluates the ability of an inhibitor to block cholesterol synthesis within a cellular context.

Objective: To measure the inhibition of cholesterol biosynthesis from a labeled precursor in cultured cells.

Materials:

  • Cell line: Human hepatoma cells (HepG2), C6 glioma cells, or human skeletal myocytes are commonly used.[4][7][8]

  • Labeled precursor: [14C]acetate or [3H]mevalonolactone.[5][7]

  • Cell culture medium and supplements.

  • Test inhibitor at various concentrations.

  • Scintillation counter or other appropriate detection method.

Procedure:

  • Cells are cultured to a suitable confluency.

  • The cells are then incubated with the test inhibitor at various concentrations for a defined period.

  • The labeled precursor is added to the cell culture medium, and the cells are incubated further to allow for its incorporation into newly synthesized lipids.

  • After incubation, the cells are harvested, and the lipids are extracted.

  • The labeled cholesterol is separated from other lipids using techniques like thin-layer chromatography (TLC).

  • The amount of radioactivity in the cholesterol fraction is quantified.

  • The IC50 value for the inhibition of cholesterol synthesis is calculated based on the reduction in labeled cholesterol in treated cells compared to untreated controls.

Visualizations

Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of action for SQS inhibitors.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Inhibition) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple Steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps SQS_Inhibitors Squalene Synthase Inhibitors SQS_Inhibitors->Farnesyl Pyrophosphate (FPP) SQS_Inhibitors->Squalene Inhibition

Cholesterol biosynthesis pathway showing the point of SQS inhibition.
Experimental Workflow for Squalene Synthase Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing novel squalene synthase inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_cellular Cellular and In Vivo Evaluation Compound_Library Compound Library HTS_Assay High-Throughput Squalene Synthase Assay Compound_Library->HTS_Assay Hit_Compounds Hit_Compounds HTS_Assay->Hit_Compounds Identify Actives Dose_Response Dose-Response Curves (IC50 Determination) Hit_Compounds->Dose_Response Confirm Activity Selectivity_Assays Selectivity Assays (vs. other enzymes) Dose_Response->Selectivity_Assays Assess Specificity Cell_Based_Assay Cell-Based Cholesterol Synthesis Assay Selectivity_Assays->Cell_Based_Assay Evaluate in Cells In_Vivo_Models In Vivo Efficacy and Toxicity Studies Cell_Based_Assay->In_Vivo_Models Test in Animal Models

Workflow for the discovery and evaluation of SQS inhibitors.

References

Cross-Validation of Dihydroorotate Dehydrogenase (DHODH) Inhibitor Activity in T-Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for "FR-145715" did not yield any publicly available scientific data. Therefore, this guide uses the well-documented immunosuppressive drug Leflunomide and its active metabolite, A77 1726 , as an exemplary subject to illustrate the principles of cross-validating a compound's activity across different cell lines. This guide is intended for researchers, scientists, and drug development professionals.

Leflunomide is an isoxazole derivative used in the treatment of autoimmune diseases. Its biological activity is mediated by its active metabolite, A77 1726, which is a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is critical for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[2][3] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, most notably activated T-lymphocytes.[2][4]

This guide provides a comparative analysis of the anti-proliferative activity of A77 1726 and other DHODH inhibitors in various T-cell and other cancer cell lines, supported by experimental data and detailed protocols.

Comparative Activity of DHODH Inhibitors

The anti-proliferative activity of A77 1726 and other DHODH inhibitors has been evaluated in a range of cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for A77 1726 and the alternative DHODH inhibitor, Brequinar, in different cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
A77 1726 JurkatT-cell Acute Lymphoblastic LeukemiaNot explicitly quantified, but shown to inhibit proliferation[3]
Mitogen-stimulated rat lymphocytesT-lymphocytes0.086[4]
Mitogen-stimulated mouse lymphocytesT-lymphocytes3.5[4]
Mitogen-stimulated human lymphocytesT-lymphocytes12.5[4]
DaudiBurkitt's Lymphoma (B-cell)13[5]
RamosBurkitt's Lymphoma (B-cell)18[5]
697B-cell Precursor Leukemia29[5]
RajiBurkitt's Lymphoma (B-cell)39[5]
WaC3CD5B-cell Lymphoma89[5]
Brequinar JurkatT-cell Acute Lymphoblastic LeukemiaNot explicitly quantified, but shown to inhibit proliferation[6]
Teriflunomide MOLT4T-cell Acute Lymphoblastic LeukemiaNot explicitly quantified, but shown to inhibit proliferation[7]
JurkatT-cell Acute Lymphoblastic LeukemiaNot explicitly quantified, but shown to inhibit proliferation[7]

Note: A direct comparison of IC50 values is most meaningful when determined in the same cell line under identical experimental conditions. The data presented here are compiled from different studies and should be interpreted with this in mind.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for A77 1726 is the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines.

DHODH_Pathway DHODH Inhibition and T-Cell Proliferation cluster_cell T-Cell TCR_Activation T-Cell Receptor Activation Increased_Metabolic_Demand Increased Metabolic Demand (Pyrimidine Synthesis) TCR_Activation->Increased_Metabolic_Demand De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Increased_Metabolic_Demand->De_Novo_Pyrimidine_Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) De_Novo_Pyrimidine_Synthesis->DHODH Pyrimidine_Pool Pyrimidine Pool (dUTP, dCTP) DHODH->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Progression T_Cell_Proliferation T-Cell Proliferation Cell_Cycle_Progression->T_Cell_Proliferation A77_1726 A77 1726 (Leflunomide Metabolite) A77_1726->DHODH

Caption: Inhibition of DHODH by A77 1726 blocks pyrimidine synthesis, leading to cell cycle arrest and inhibition of T-cell proliferation.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

  • T-cells (e.g., Jurkat, MOLT-4, or primary T-cells)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • A77 1726 and other test compounds

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest T-cells and wash with PBS. Resuspend the cell pellet in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Add an equal volume of cold complete RPMI-1640 medium (containing 10% FBS) to quench the staining reaction. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and seed into a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of A77 1726 and comparator compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.

TCell_Proliferation_Workflow T-Cell Proliferation Assay Workflow Start Start Prepare_T_Cells Prepare T-Cell Suspension Start->Prepare_T_Cells CFSE_Staining Stain Cells with CFSE Prepare_T_Cells->CFSE_Staining Quench_and_Wash Quench and Wash Cells CFSE_Staining->Quench_and_Wash Seed_Cells Seed Cells in 96-well Plate Quench_and_Wash->Seed_Cells Add_Compounds Add Test Compounds and Controls Seed_Cells->Add_Compounds Stimulate_Proliferation Add Mitogen to Stimulate Proliferation Add_Compounds->Stimulate_Proliferation Incubate Incubate for 72-96 hours Stimulate_Proliferation->Incubate Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • L-dihydroorotate (DHO) - substrate

  • Decylubiquinone (CoQ10) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • A77 1726 and other test compounds

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant DHODH, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a mixture of DHO and CoQ10 to each well to start the enzymatic reaction. The final concentrations can be optimized but are typically in the range of 100-200 µM for DHO and 50-100 µM for CoQ10.

  • Add Indicator: Add DCIP to the wells. The reduction of DCIP by the electrons from DHO oxidation leads to a decrease in absorbance at 600 nm.

  • Measure Absorbance: Immediately begin reading the absorbance at 600 nm every 30-60 seconds for 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of DHODH activity by determining the change in absorbance over time. Determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.

By cross-validating the anti-proliferative effects of a compound in multiple cell lines and confirming its direct enzymatic inhibition, researchers can build a robust profile of its activity and mechanism of action. This comprehensive approach is crucial for the successful development of novel therapeutic agents.

References

Assessing the Specificity of Squalene Epoxidase Inhibitors in Sterol Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount for developing targeted and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the specificity of terbinafine and other inhibitors targeting squalene epoxidase, a key enzyme in the sterol biosynthesis pathway.

The sterol biosynthesis pathway is a critical metabolic route in eukaryotes, responsible for the production of essential sterols like cholesterol in mammals and ergosterol in fungi. Due to differences in the enzymes involved, this pathway presents attractive targets for the development of antimicrobial and cholesterol-lowering drugs. A primary target within this pathway is squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene. Inhibition of this enzyme disrupts the entire downstream pathway.

This guide focuses on a comparative assessment of several squalene epoxidase inhibitors, with a primary focus on terbinafine, a widely used antifungal agent. We will examine its specificity for the fungal enzyme over its human counterpart and compare its performance with other inhibitors, including naftifine, tolciclate, and tolnaftate.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying the potency of an inhibitor. The table below summarizes the available data for terbinafine and its alternatives against squalene epoxidase from various species. A lower value indicates higher potency.

InhibitorTarget EnzymeSpeciesIC50KiMechanism of Inhibition
Terbinafine Squalene EpoxidaseTrichophyton rubrum15.8 nM[1]-Non-competitive[1]
Squalene EpoxidaseCandida albicans-30 nM[2]Non-competitive[2]
Squalene EpoxidaseHuman (liver microsomes)7.7 µM[3]--
Squalene EpoxidaseRat (liver)-77 µM[2]Competitive[2]
Naftifine Squalene EpoxidaseTrichophyton rubrum114.6 nM[1]--
Squalene EpoxidaseCandida albicans-1.1 µM[2]Non-competitive[2]
Tolciclate Squalene EpoxidaseTrichophyton rubrum28.0 nM[1]--
Tolnaftate Squalene EpoxidaseTrichophyton rubrum51.5 nM[1]--

Signaling Pathways and Experimental Workflows

To visualize the point of action of these inhibitors and the experimental procedures used to assess their activity, the following diagrams are provided.

Sterol_Biosynthesis_Pathway cluster_inhibitors Squalene Epoxidase Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statins target) Squalene Squalene Mevalonate->Squalene Multiple steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase Ergosterol Ergosterol (Fungi) Lanosterol->Ergosterol Cholesterol Cholesterol (Mammals) Lanosterol->Cholesterol Terbinafine Terbinafine Terbinafine->Squalene Naftifine Naftifine Naftifine->Squalene Tolciclate Tolciclate Tolciclate->Squalene Tolnaftate Tolnaftate Tolnaftate->Squalene

Caption: Sterol biosynthesis pathway highlighting the inhibition of squalene epoxidase.

Squalene_Epoxidase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Microsomal Fraction (Source of Squalene Epoxidase) ReactionMix Combine Microsomes, Substrate, Cofactors (NADPH, FAD), and Inhibitor Microsomes->ReactionMix Substrate Prepare Substrate ([14C]Squalene or unlabeled Squalene) Substrate->ReactionMix Inhibitors Prepare Inhibitor Solutions (e.g., Terbinafine) Inhibitors->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate StopReaction Stop Reaction (e.g., with organic solvent) Incubate->StopReaction Extraction Extract Lipids StopReaction->Extraction Separation Separate Substrate and Product (TLC or HPLC) Extraction->Separation Quantification Quantify Radioactivity or Squalene Concentration Separation->Quantification

Caption: General workflow for an in vitro squalene epoxidase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols for assessing squalene epoxidase inhibition.

Radiolabeled Squalene Epoxidase Assay

This method is highly sensitive and directly measures the enzymatic conversion of a radiolabeled substrate to its product.

a. Preparation of Microsomes:

  • Homogenize liver tissue (e.g., rat liver) or fungal cells in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

b. Assay Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, FAD, and the microsomal preparation.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]squalene, emulsified with a detergent like Tween 80.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of potassium hydroxide in methanol.

  • Extract the lipids with a non-polar solvent like hexane.

  • Separate the substrate (squalene) and the product (2,3-oxidosqualene) using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Non-Radiolabeled HPLC-Based Squalene Epoxidase Assay

This method avoids the use of radioactive materials and measures the depletion of the substrate, squalene.

a. Preparation of Microsomes:

  • Follow the same procedure as described for the radiolabeled assay.

b. Assay Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, FAD, and the microsomal preparation.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding unlabeled squalene.

  • Incubate the reaction mixture at 37°C.

  • At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching solvent).

  • Inject the quenched samples into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

  • Elute the components with an appropriate mobile phase and detect squalene using a UV detector.

  • Quantify the amount of squalene remaining at each time point and for each inhibitor concentration.

  • Calculate the rate of squalene consumption and the percentage of inhibition to determine the IC50 value.

Conclusion

The presented data underscores the high specificity of terbinafine as an inhibitor of fungal squalene epoxidase, a characteristic that is fundamental to its clinical success as an antifungal agent. The significant difference in potency against fungal versus human squalene epoxidase, coupled with a distinct mechanism of inhibition, provides a clear rationale for its therapeutic window. The comparative data with other squalene epoxidase inhibitors, although less complete with respect to human enzyme activity, suggests that targeting this enzyme is a viable strategy for the development of selective antifungal drugs. The provided experimental protocols offer a foundation for researchers to conduct their own assessments of inhibitor specificity within the sterol biosynthesis pathway, contributing to the development of next-generation therapeutics.

References

In-Depth Comparative Analysis of FR-145715 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of FR-145715 and its analogs is currently unavailable due to the lack of public information identifying the parent compound, this compound. Extensive searches across scientific databases, patent literature, and chemical registries did not yield any specific information on a compound with this identifier.

This guide is intended for researchers, scientists, and drug development professionals. While a direct comparison is not possible without foundational data on this compound, this document outlines the established methodologies and data presentation formats that should be utilized for such a comparison once information becomes available. The framework provided below can be adapted for the analysis of any series of bioactive compounds.

Data Presentation: A Framework for Quantitative Comparison

For a rigorous comparison of this compound analogs, all quantitative data should be summarized in a clear and structured tabular format. This allows for at-a-glance assessment of key performance indicators.

Table 1: Comparative In Vitro Activity of this compound Analogs

Compound IDTarget Binding Affinity (Kd, nM)IC50 on Target (nM)Cell-Based Assay 1 (EC50, µM)Cell-Based Assay 2 (% Inhibition at 10 µM)Cytotoxicity (CC50, µM)
This compoundData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable
Analog 1
Analog 2
Analog 3

Table 2: Comparative In Vivo Efficacy of this compound Analogs

Compound IDAnimal ModelDosing RegimenPrimary Efficacy EndpointSecondary Efficacy EndpointObserved Toxicity
This compoundData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable
Analog 1
Analog 2
Analog 3

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility and interpretation of comparative data. The following outlines standard methodologies that would be employed.

Target Binding Assay (e.g., Surface Plasmon Resonance)
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow serial dilutions of the test compounds (this compound and its analogs) over the chip surface.

  • Data Acquisition: Measure the change in resonance units over time to determine association (kon) and dissociation (koff) rates.

  • Affinity Calculation: Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

Cellular Potency Assay (e.g., Reporter Gene Assay)
  • Cell Culture: Culture a reporter cell line expressing the target of interest and a downstream reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the cells with a dose-response range of each analog.

  • Lysis and Reporter Measurement: After a defined incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Plot the reporter activity against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Visualization of Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

G cluster_0 Signaling Pathway Ligand Ligand (e.g., this compound Analog) Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: A generic signaling cascade initiated by ligand binding.

G cluster_1 Experimental Workflow: Compound Screening CompoundLibrary Compound Library (this compound Analogs) PrimaryScreen Primary Screen (e.g., Binding Assay) CompoundLibrary->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection SecondaryScreen Secondary Screen (Cell-Based Assays) HitSelection->SecondaryScreen Active Compounds LeadSelection Lead Selection SecondaryScreen->LeadSelection InVivoTesting In Vivo Testing LeadSelection->InVivoTesting Promising Leads

Caption: A typical workflow for screening a compound library.

While a direct head-to-head comparison of this compound analogs cannot be provided at this time, the framework presented here offers a standardized approach for the evaluation of novel chemical entities. Researchers who are in possession of data pertaining to this compound and its analogs are encouraged to apply these principles of clear data presentation, detailed methodological reporting, and visual communication to facilitate robust scientific discourse and accelerate drug discovery efforts. Should information on this compound become publicly available, this guide will be updated to reflect a direct comparative analysis.

Unraveling the Antifungal Profile of FR-145715: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to delineate the antifungal spectrum of the investigational agent FR-145715 have been inconclusive due to the absence of publicly available data. This report summarizes the current landscape of antifungal agents and outlines the standard methodologies used to evaluate their efficacy, providing a framework for the potential future assessment of this compound should information become available.

This compound appears to be a non-publicly disclosed internal designation for an antifungal compound. Extensive searches of scientific literature and pharmaceutical databases have yielded no specific information regarding its chemical structure, mechanism of action, or antifungal activity. Therefore, a direct comparison with established antifungal agents is not currently feasible.

This guide will, however, provide a comprehensive overview of the major classes of antifungal drugs and the experimental protocols used to determine their antifungal spectrum. This information is intended to serve as a valuable resource for researchers and drug development professionals, offering a basis for comparison when data on new agents like this compound emerge.

A Landscape of Antifungal Alternatives

The current arsenal of antifungal medications is diverse, with several classes of drugs targeting different fungal structures and pathways. A comparative understanding of these agents is crucial for contextualizing the potential role of novel compounds. The primary classes of systemic antifungal agents include:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. Amphotericin B possesses a broad spectrum of activity but is associated with significant toxicities.

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole, Isavuconazole): This large class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. This disruption of the cell membrane results in fungistatic or fungicidal activity. Azoles vary in their spectrum of activity and propensity for drug-drug interactions.

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Echinocandins are generally well-tolerated and are highly effective against Candida species.

  • Flucytosine: This antimetabolite is converted within fungal cells to 5-fluorouracil, which interferes with DNA and RNA synthesis. It is typically used in combination with other antifungals due to the potential for rapid development of resistance.

Determining the Antifungal Spectrum: Key Experimental Protocols

The antifungal spectrum of a compound is determined through a series of standardized in vitro and in vivo experiments. These protocols are essential for establishing the potency and range of activity of a new drug candidate.

In Vitro Susceptibility Testing

The cornerstone of determining the antifungal spectrum is in vitro susceptibility testing, which measures the concentration of a drug required to inhibit the growth of or kill a specific fungus. The most common method is broth microdilution , as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Workflow for Broth Microdilution:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_mfc Fungicidal Activity (Optional) start Start drug_prep Prepare serial dilutions of antifungal agent start->drug_prep inoculum_prep Prepare standardized fungal inoculum start->inoculum_prep dispense Dispense drug dilutions and inoculum into microplate wells drug_prep->dispense inoculum_prep->dispense incubate Incubate microplate at a controlled temperature dispense->incubate read Visually or spectrophotometrically read the plate incubate->read determine_mic Determine the Minimum Inhibitory Concentration (MIC) read->determine_mic subculture Subculture from wells with no visible growth determine_mic->subculture end End determine_mic->end incubate_subculture Incubate subculture plates subculture->incubate_subculture determine_mfc Determine the Minimum Fungicidal Concentration (MFC) incubate_subculture->determine_mfc determine_mfc->end

Caption: Workflow for determining MIC and MFC.

Detailed Methodology: Broth Microdilution for Yeasts (CLSI M27)

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted in a standard medium, typically RPMI-1640, to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared from a fresh culture. The final inoculum concentration in the test wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Procedure: The diluted antifungal agent and the fungal inoculum are dispensed into the wells of a microtiter plate. Control wells (growth control without drug and sterility control without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • Determination of Minimum Fungicidal Concentration (MFC) (Optional): To determine if the drug is fungicidal, an aliquot from each well showing no visible growth is subcultured onto an agar plate without the antifungal agent. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plate.

Similar standardized methods exist for filamentous fungi (CLSI M38).

Data Presentation: A Template for Comparison

To facilitate a clear comparison of the antifungal activity of different agents, quantitative data such as MIC values are typically presented in a tabular format. The following table provides a template for how the antifungal spectrum of this compound could be compared to other agents once data becomes available.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicansData not available0.25 - 10.25 - 20.03 - 0.120.03 - 0.12
Candida glabrataData not available0.5 - 24 - 640.12 - 10.06 - 0.25
Candida parapsilosisData not available0.12 - 11 - 40.03 - 0.121 - 4
Candida kruseiData not available0.5 - 2>640.25 - 10.12 - 0.5
Aspergillus fumigatusData not available0.5 - 2>640.25 - 1>8
Cryptococcus neoformansData not available0.12 - 12 - 160.06 - 0.5>16
Fusarium solaniData not available2 - 8>642 - 16>16
Mucorales spp.Data not available1 - 4>644 - >16>16

Note: The MIC ranges provided for the comparator agents are illustrative and can vary depending on the specific isolate and testing methodology.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of an antifungal agent is critical for predicting its efficacy, potential for resistance, and spectrum of activity. Diagrams illustrating the targeted signaling pathways can provide a clear visual representation of how a drug works.

Ergosterol Biosynthesis Pathway and Azole Inhibition:

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol->inhibition_point 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol 14-demethyl-lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Azoles Azoles Azoles->inhibition_point Inhibition inhibition_point->14-demethyl-lanosterol

Caption: Azole antifungals inhibit 14-α-demethylase.

This guide provides a foundational understanding of the comparative evaluation of antifungal agents. As data for new compounds such as this compound become available, the frameworks and methodologies outlined here will be instrumental in defining their therapeutic potential.

Evaluating the Therapeutic Potential of Antifungal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of leading antifungal drugs, focusing on their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the critical need for a comprehensive understanding of the therapeutic potential of various antifungal agents. This guide provides a comparative analysis of three major classes of antifungal drugs: the azoles, polyenes, and echinocandins, represented by Fluconazole, Amphotericin B, and Caspofungin, respectively. We will delve into their distinct mechanisms of action, present comparative in vitro efficacy data, and detail the standardized experimental protocols essential for their evaluation.

It is important to clarify that the compound FR-145715 is not an antifungal agent . Scientific literature identifies this compound as a histamine H2 receptor antagonist with anti-inflammatory activity. Therefore, it cannot be therapeutically compared to antifungal compounds. This guide will instead focus on established and clinically relevant antifungal drugs.

Comparative In Vitro Efficacy of Antifungal Agents

The in vitro activity of antifungal agents is a cornerstone of preclinical evaluation. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the typical MIC ranges for Fluconazole, Amphotericin B, and Caspofungin against common fungal pathogens. These values are indicative and can vary based on the specific strain and testing methodology.

Fungal SpeciesFluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans0.25 - 20.12 - 10.03 - 0.25
Candida glabrata8 - 640.25 - 20.06 - 0.5
Candida parapsilosis1 - 80.12 - 11 - 4
Candida krusei16 - >640.5 - 40.12 - 1
Aspergillus fumigatusResistant0.5 - 20.06 - 0.25
Cryptococcus neoformans2 - 160.12 - 116 - >64

Mechanisms of Action: A Visual Representation

The distinct mechanisms by which these antifungal agents exert their effects are crucial to their therapeutic profiles and spectrum of activity.

Fungal Cell Wall and Membrane Targets

cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesis Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Lanosterol_Demethylase 14-α-demethylase Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to (Pore Formation)

Caption: Mechanisms of action for Caspofungin, Fluconazole, and Amphotericin B.

Experimental Protocols

Accurate and reproducible evaluation of antifungal efficacy relies on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

Start Fungal Isolate (e.g., Candida albicans) Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate (Each well contains a different drug concentration and inoculum) Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Fungal Growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways Affected by Antifungal Agents

The interaction of antifungal drugs with their molecular targets triggers a cascade of downstream events, ultimately leading to fungal cell death or growth inhibition.

Ergosterol Biosynthesis Pathway and Azole Action

Azoles, such as Fluconazole, specifically inhibit the enzyme 14-α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_Demethylase 14-α-demethylase Lanosterol->Lanosterol_Demethylase Membrane_Integrity Cell Membrane Integrity Ergosterol->Membrane_Integrity Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by Fluconazole.

Cell Wall Integrity Pathway and Echinocandin Action

Echinocandins, like Caspofungin, non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, disrupting the synthesis of a critical cell wall polymer and compromising cell wall integrity.

UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Glucan_Polymer β-(1,3)-D-glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits

Caption: Disruption of the cell wall integrity pathway by Caspofungin.

Conclusion

The selection of an appropriate antifungal agent is a complex decision that requires a thorough understanding of the drug's mechanism of action, spectrum of activity, and potential for resistance. This guide provides a foundational comparison of three major classes of antifungals, highlighting their in vitro efficacy and the experimental frameworks used for their evaluation. For researchers and drug development professionals, a continued focus on novel antifungal targets and a commitment to standardized testing protocols are paramount in the ongoing effort to combat invasive fungal diseases.

Safety Operating Guide

Navigating Chemical Disposal in the Laboratory: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While a specific query for "FR-145715" did not yield a corresponding chemical identifier or its specific disposal procedures, this guide provides a comprehensive framework for the safe handling and disposal of general laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use and disposal.

General Principles of Chemical Waste Disposal

The following steps provide a universal workflow for managing chemical waste in a laboratory setting. Adherence to these guidelines helps to minimize risks and ensure compliance with institutional and regulatory standards.

  • Identification and Segregation :

    • Properly identify all chemical waste.

    • Segregate waste streams to prevent dangerous reactions. Common segregation categories include:

      • Halogenated Organic Solvents

      • Non-Halogenated Organic Solvents

      • Aqueous Acidic Waste

      • Aqueous Basic Waste

      • Solid Chemical Waste

      • Oxidizers

      • Reactive Chemicals

  • Container Selection and Labeling :

    • Use appropriate, compatible, and properly sealed containers for waste collection.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).

  • Personal Protective Equipment (PPE) :

    • Always wear appropriate PPE when handling chemical waste. The selection of PPE is contingent on the specific hazards of the chemicals being handled.

  • Storage :

    • Store chemical waste in a designated, well-ventilated, and secure area.

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Disposal Request and Pickup :

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted for specific, non-hazardous substances by your institution's environmental health and safety (EHS) department.[1]

Personal Protective Equipment (PPE) for Chemical Handling

The following table summarizes general PPE recommendations for handling chemical waste. For specific requirements, always refer to the chemical's SDS.

Body PartPersonal Protective Equipment (PPE)Purpose
Eyes Safety glasses with side shields or chemical splash goggles.[2]Protects against chemical splashes and airborne particles.
Hands Appropriate chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).Prevents skin contact with hazardous chemicals.
Body Laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Fume hood or, if necessary, a respirator with appropriate cartridges.Prevents inhalation of hazardous vapors, fumes, or dusts.

Experimental Protocols: Accidental Release Measures

In the event of a chemical spill or release, follow these general steps. Always consult the specific SDS for detailed instructions.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Containment : If safe to do so, contain the spill using appropriate absorbent materials, such as sand or an inert absorbent.[2] Do not use materials that are incompatible with the spilled chemical.

  • Personal Protection : Don appropriate PPE before attempting to clean up the spill.

  • Cleanup : Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination : Clean the spill area according to the procedures outlined in the SDS.

  • Reporting : Report the incident to your institution's EHS department.

Chemical Waste Disposal Decision Pathway

The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify Identify Chemical and Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes sewer Permitted for sanitary sewer disposal? non_hazardous->sewer segregate Segregate by hazard class hazardous->segregate trash Permitted for normal trash disposal? sewer->trash No dispose_sewer Dispose down sanitary sewer with copious amounts of water sewer->dispose_sewer Yes dispose_trash Dispose in designated laboratory trash trash->dispose_trash Yes trash->segregate No label_container Use appropriate, labeled waste container segregate->label_container store Store in designated waste accumulation area label_container->store request_pickup Request pickup by EHS store->request_pickup

Caption: Decision workflow for proper laboratory chemical waste disposal.

References

Navigating Laboratory Safety: A Guide to Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of Personal Protective Equipment (PPE) protocols, operational plans for handling hazardous materials, and safe disposal methods. While the specific compound "FR-145715" is not identifiable as a chemical substance, the principles outlined below offer a robust framework for handling a wide array of laboratory reagents. It is crucial to note that "this compound" corresponds to a patent identifier and not a specific chemical; therefore, a dedicated Safety Data Sheet (SDS) is unavailable. Researchers should always consult the SDS for any specific chemical being used.

Understanding the Hierarchy of Controls

Before delving into PPE, it is essential to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes safety measures in the following order:

  • Elimination/Substitution: The most effective measure is to remove the hazard or replace it with a less hazardous substance.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. Examples include fume hoods, glove boxes, and ventilation systems.

  • Administrative Controls: These are changes in work practices and procedures to reduce exposure. Examples include written safety policies, training, and limiting exposure times.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

General Personal Protective Equipment (PPE) Recommendations

The following table summarizes the minimum recommended PPE for handling potentially hazardous chemicals in a laboratory setting. The specific type of PPE should be determined by a thorough risk assessment based on the chemical's SDS.

Body PartPersonal Protective EquipmentSpecifications and Use Cases
Eyes and Face Safety Glasses with Side ShieldsMust be ANSI Z87.1 compliant. Protects against flying particles and minor splashes.
GogglesProvide a complete seal around the eyes. Essential when there is a risk of significant chemical splashes.
Face ShieldWorn over safety glasses or goggles to protect the entire face from splashes or sprays of hazardous liquids.
Hands Chemical-Resistant GlovesThe choice of glove material (e.g., nitrile, neoprene, butyl rubber) depends on the specific chemical being handled. Always consult the manufacturer's compatibility chart.
Body Laboratory CoatShould be made of a material appropriate for the hazards present (e.g., flame-resistant). Must be fully buttoned.
Chemical-Resistant ApronProvides an additional layer of protection against splashes of corrosive or hazardous materials.
Respiratory Fume HoodThe primary engineering control for containing volatile or toxic vapors.
RespiratorRequired when engineering controls are insufficient to maintain exposure below occupational exposure limits. The type of respirator (e.g., N95, half-mask, full-face) and cartridge depends on the specific hazard. A formal respiratory protection program is necessary.
Feet Closed-Toed ShoesShoes should be made of a durable material that will protect against spills and falling objects.

Operational Plan for Handling Hazardous Chemicals

A systematic approach is crucial for safely handling hazardous materials. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Select Appropriate PPE B->C D Work in Designated Area (e.g., Fume Hood) C->D E Use Smallest Quantity Necessary D->E F Handle with Care to Avoid Spills E->F G Segregate Waste by Hazard Class F->G H Label Waste Containers Clearly G->H I Follow Institutional Disposal Procedures H->I

Figure 1. A logical workflow for the safe handling and disposal of hazardous laboratory chemicals.

Disposal Plan

Proper disposal of chemical waste is critical to protect both human health and the environment.

  • Waste Characterization: All chemical waste must be properly identified and characterized based on its hazards (e.g., flammable, corrosive, reactive, toxic).

  • Segregation: Different classes of chemical waste must be collected in separate, compatible containers. Never mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents, associated hazards, and accumulation start date.

  • Storage: Waste should be stored in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal: Follow all institutional, local, state, and federal regulations for the final disposal of hazardous waste. Work with your institution's Environmental Health and Safety (EH&S) department to ensure compliance.

By adhering to these guidelines, researchers and drug development professionals can create a safer laboratory environment and minimize the risks associated with handling hazardous chemicals. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

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